Methyl 2-Methylthiophene-3-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDEWOBDKZGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520945 | |
| Record name | Methyl 2-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53562-51-9 | |
| Record name | 3-Thiophenecarboxylic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53562-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-methylthiophene-3-carboxylate, a heterocyclic compound of interest in chemical synthesis and drug discovery. The information presented herein is intended to support laboratory research and development activities.
Core Physical Properties
This compound is a pale-yellow to brown liquid at room temperature. Its fundamental physical characteristics are summarized in the table below, providing a quantitative basis for its handling, purification, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₇H₈O₂S[1] |
| Molecular Weight | 156.20 g/mol [1] |
| Boiling Point | 202.412 °C at 760 mmHg[2] |
| Density | 1.174 g/cm³[2] |
| Refractive Index | 1.532[2] |
| CAS Number | 53562-51-9[1] |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies that can be employed to determine the key physical properties of liquid compounds such as this compound.
Boiling Point Determination (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the micro-reflux technique.[3]
-
Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube. A stir bar is added to prevent bumping.
-
Apparatus Setup: The test tube is placed in a heating block on a stirrer hotplate. A thermometer is positioned with its bulb about 1 cm above the liquid's surface to measure the vapor temperature.[3]
-
Heating and Observation: The sample is gently heated and stirred. The boiling point is reached when a ring of condensing vapor is observed on the walls of the test tube, and the temperature reading on the thermometer stabilizes.[3] This stable temperature is recorded as the boiling point.
Density Determination (Pycnometer Method)
Density, the mass per unit volume of a substance, is a fundamental physical property.[4] The pycnometer method is a precise technique for determining the density of liquids.
-
Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) is accurately weighed.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed again. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the liquid sample (this compound). It is then reweighed.
-
Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is useful for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.[5]
-
Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and light is passed through the sample. The telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Logical Workflow: Synthesis and Purification
While specific signaling pathways involving this compound are not extensively documented, a general workflow for its synthesis and purification is relevant for researchers. The following diagram illustrates a typical logical sequence for the preparation of a thiophene carboxylate derivative.
References
An In-depth Technical Guide to Methyl 2-methylthiophene-3-carboxylate: Structure, Bonding, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methylthiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with both a methyl and a methyl carboxylate group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthetic methodologies for this compound. Due to the limited availability of experimental spectroscopic and crystallographic data, this guide incorporates predicted data to offer a thorough analysis of its molecular properties.
Chemical Structure and Bonding
This compound possesses a planar, five-membered aromatic thiophene ring. The ring consists of four carbon atoms and one sulfur atom, which contributes to the aromaticity of the system through the participation of one of its lone pairs of electrons in the π-system. The ring is substituted at the 2-position with a methyl group and at the 3-position with a methyl carboxylate group.
Molecular Structure
The systematic IUPAC name for this compound is this compound. It has the chemical formula C₇H₈O₂S and a molecular weight of 156.20 g/mol . The CAS number for this compound is 53562-51-9.
Table 1: Predicted Bond Lengths and Angles
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| S1 - C2 | 1.74 | C5 - S1 - C2 | 92.5 |
| C2 - C3 | 1.38 | S1 - C2 - C3 | 111.2 |
| C3 - C4 | 1.45 | C2 - C3 - C4 | 112.9 |
| C4 - C5 | 1.37 | C3 - C4 - C5 | 111.9 |
| C5 - S1 | 1.72 | C4 - C5 - S1 | 111.5 |
| C2 - C6 (Methyl C) | 1.51 | S1 - C2 - C6 | 120.3 |
| C3 - C7 (Ester C) | 1.48 | C4 - C3 - C7 | 125.1 |
| C7 = O8 | 1.21 | O8 - C7 - O9 | 124.5 |
| C7 - O9 | 1.35 | C3 - C7 - O9 | 111.8 |
| O9 - C10 (Methyl C) | 1.44 | C7 - O9 - C10 | 116.7 |
Note: Data is based on computational chemistry predictions (DFT/B3LYP/6-31G(d)) as experimental crystallographic data is not publicly available.
The bonding within the thiophene ring is characterized by delocalized π-electrons, which confers its aromatic properties. The carbon-sulfur bond lengths are intermediate between single and double bonds. The substituents on the ring, the methyl and methyl carboxylate groups, influence the electron density distribution and reactivity of the thiophene core.
Caption: 2D structure of this compound.
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely available in the public domain. Therefore, predicted spectroscopic data is presented below to aid in the characterization of this molecule.
Table 2: Predicted Spectroscopic Data
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) | IR Spectroscopy (Predicted) | Mass Spectrometry |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Wavenumber (cm⁻¹) | m/z |
| 7.45 (d, 1H, H5) | 164.5 (C=O) | 2950-3000 (C-H, aromatic & aliphatic) | 156.02 (M+) |
| 6.90 (d, 1H, H4) | 140.1 (C2) | 1725 (C=O, ester) | 125.01 ([M-OCH₃]+) |
| 3.85 (s, 3H, OCH₃) | 134.8 (C3) | 1450-1550 (C=C, aromatic) | 97.03 ([M-COOCH₃]+) |
| 2.50 (s, 3H, CH₃) | 130.2 (C5) | 1250 (C-O, ester) | |
| 128.5 (C4) | |||
| 52.0 (OCH₃) | |||
| 15.8 (CH₃) |
Note: NMR and IR data are based on computational predictions and may differ from experimental values.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 2-methylthiophene-3-carboxylic acid.
Materials:
-
2-methylthiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-methylthiophene-3-carboxylic acid in methanol, slowly add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at reflux for 3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Caption: Synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS):
-
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The molecular ion peak and fragmentation pattern would be analyzed.
Relevance in Drug Discovery
Thiophene derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated as potential therapeutic agents.
Notably, compounds synthesized from this starting material have been explored as modulators of the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is implicated in the development and progression of various cancers. The thiophene scaffold of this compound serves as a key building block for the generation of libraries of small molecules aimed at inhibiting components of this critical oncogenic pathway.
Caption: Wnt/β-catenin pathway and potential inhibition by thiophene derivatives.
Conclusion
An In-depth Technical Guide to Methyl 2-methylthiophene-3-carboxylate
CAS Number: 53562-51-9
This technical guide provides a comprehensive overview of Methyl 2-methylthiophene-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical and physical properties, plausible synthetic routes, spectroscopic characteristics, and its potential applications, with a focus on presenting quantitative data in a structured format and outlining detailed experimental methodologies based on related compounds.
Chemical and Physical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₇H₈O₂S | [1][2] |
| Molecular Weight | 156.20 g/mol | [1][2] |
| Appearance | Pale-yellow to brown liquid | Supplier Data |
| Purity | 95% - 98% | Commercial Suppliers |
| Boiling Point | 202.4°C (Predicted) | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from the documented synthesis of its ethyl ester analog, ethyl 2-methylthiophene-3-carboxylate. The following protocol is an adaptation of that synthesis.
Plausible Synthesis of this compound
This proposed synthesis involves the metalation of 2-methylthiophene followed by carboxylation with methyl chloroformate.
Materials:
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2-Methylthiophene
-
n-Butyllithium (n-BuLi) in hexane
-
Tetrahydrofuran (THF), anhydrous
-
Methyl chloroformate
-
Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material Addition: 2-Methylthiophene is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to -78°C using a dry ice/acetone bath.
-
Metalation: n-Butyllithium (in hexane) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete metalation.
-
Carboxylation: Methyl chloroformate is added dropwise to the reaction mixture at -78°C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.
Spectroscopic Data (Analog-Based)
Direct spectroscopic data (NMR, IR, MS) for this compound is not available in the searched literature. The following tables present data for structurally similar isomers, which can serve as a reference for the expected spectral characteristics of the target compound.
¹H NMR Data of Related Thiophene Carboxylates
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Methyl thiophene-2-carboxylate | CDCl₃ | 7.8 (dd, 1H), 7.5 (dd, 1H), 7.1 (dd, 1H), 3.9 (s, 3H) |
| Methyl 3-methylthiophene-2-carboxylate | CDCl₃ | 7.4 (d, 1H), 6.9 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H) |
¹³C NMR Data of Related Thiophene Carboxylates
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Methyl thiophene-2-carboxylate | CDCl₃ | 162.8, 134.1, 133.5, 132.5, 127.8, 52.2 |
| Methyl 3-methylthiophene-2-carboxylate | CDCl₃ | 163.5, 145.2, 132.0, 130.9, 126.8, 51.8, 15.9 |
IR and Mass Spectrometry Data of an Isomer
| Spectroscopic Technique | Compound | Key Peaks/Fragments |
| IR (Neat, cm⁻¹) | Methyl 3-methylthiophene-2-carboxylate | ~1720 (C=O stretch), ~1250 (C-O stretch), various C-H and C=C stretches |
| Mass Spectrum (m/z) | Methyl 3-methylthiophene-2-carboxylate | 156 (M⁺), 125 (M⁺ - OCH₃), 97 |
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research.[2]
Drug Development
Thiophene-containing molecules are of significant interest in drug discovery due to their diverse pharmacological activities. This compound is a precursor for the synthesis of more complex molecules targeting the central nervous system (CNS), with potential applications in the development of treatments for conditions such as schizophrenia and depression.[2] The thiophene scaffold is a key component in a variety of biologically active compounds.
Agrochemicals
In the agrochemical sector, this molecule is utilized in the design and synthesis of novel pesticides and herbicides. The aromatic and ester functionalities of the molecule can be modified to enhance its interaction with biological targets in pests and weeds.[2]
Visualizations
As no specific signaling pathways or complex experimental workflows involving this compound have been detailed in the available literature, a diagram illustrating a generalized synthetic workflow is provided below.
Caption: Generalized synthetic workflow for this compound.
References
Spectroscopic Analysis of Methyl 2-methylthiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties
| Property | Value |
| Chemical Name | Methyl 2-methylthiophene-3-carboxylate |
| CAS Number | 53562-51-9 |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol |
Spectroscopic Data Summary
Direct experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound is not available in the provided search results. However, data for the isomeric compound, Methyl 3-methylthiophene-2-carboxylate , is available and presented here for comparative purposes.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (for Methyl 3-methylthiophene-2-carboxylate)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (for Methyl 3-methylthiophene-2-carboxylate)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
IR (Infrared) Spectroscopy Data (for Methyl 3-methylthiophene-2-carboxylate)
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | - |
MS (Mass Spectrometry) Data (for a brominated derivative of this compound)
A patent (US20180170948A1) reports the mass spectrometry data for a brominated derivative, Methyl 2-(bromomethyl)thiophene-3-carboxylate. The reported mass-to-charge ratio (m/z) for the molecular ion plus a proton [M+H]⁺ is 236.1. This is consistent with the addition of a bromine atom to the parent molecule.
| m/z | Assignment |
| 236.1 | [M+H]⁺ of Methyl 2-(bromomethyl)thiophene-3-carboxylate |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
A small amount of a reference standard, typically Tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.
¹³C NMR Acquisition:
-
A ¹³C NMR experiment (e.g., a proton-decoupled ¹³C experiment) is set up.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
The data is processed similarly to the ¹H NMR data to yield the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) coupled with an ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source via a syringe pump.
Data Acquisition (ESI):
-
The sample is ionized by applying a high voltage to the liquid, creating an aerosol of charged droplets.
-
The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis.
Navigating the Solubility Landscape of Methyl 2-methylthiophene-3-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility Profile
Methyl 2-methylthiophene-3-carboxylate, with its thiophene core, methyl ester group, and an additional methyl substituent, is a molecule of moderate polarity. The presence of the sulfur heteroatom and the carbonyl group in the ester functionality introduces polar characteristics, while the thiophene ring and methyl groups contribute to its nonpolar nature. This balance dictates its solubility in various organic solvents. Thiophene itself is known to be soluble in many organic solvents such as ethanol and ether but is insoluble in water[1][2]. This general characteristic extends to its derivatives.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents has been predicted. This table serves as a practical guide for initial solvent screening.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO can effectively solvate the polar regions of the molecule. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should readily dissolve the compound. | |
| Acetone | Soluble | The ketone functionality of acetone can interact with the ester group, promoting solubility. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen of the ester, and its alkyl chain interacts with the nonpolar parts of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic esters. | |
| Isopropanol | Moderately Soluble | Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. | |
| Nonpolar | Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve compounds of moderate polarity. |
| Chloroform | Soluble | Similar to DCM, chloroform is an effective solvent for a wide array of organic molecules. Thiophene derivatives are often soluble in chlorinated solvents[3]. | |
| Tetrahydrofuran (THF) | Soluble | A cyclic ether with moderate polarity, expected to be a good solvent. | |
| Ethyl Acetate | Soluble | The ester functionality of the solvent is compatible with the ester group of the solute. | |
| Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the thiophene ring, but its low polarity may limit high solubility. | |
| Hexane | Sparingly Soluble | As a nonpolar alkane, hexane is less likely to effectively solvate the polar ester group, leading to lower solubility. | |
| Diethyl Ether | Soluble | A common, moderately polar solvent for a wide range of organic compounds. |
Disclaimer: The solubility data presented in this table is predictive and based on general chemical principles. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a common method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars (optional)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should remain in contact with the excess solid throughout this period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (Primary Method):
-
Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC or GC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve and the dilution factor.
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for processes involving this compound.
Caption: Logical workflow for organic solvent selection.
This structured approach ensures a systematic evaluation of key solvent properties, leading to an informed and optimal choice for any given application involving this compound.
References
An In-depth Technical Guide to the Stability and Storage of Methyl 2-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability and recommended storage conditions for Methyl 2-methylthiophene-3-carboxylate (CAS No. 53562-51-9). The information is compiled from commercially available data and safety data sheets to ensure the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a pale-yellow to brown liquid.[1] Understanding its basic properties is the first step in proper handling and storage.
| Property | Value |
| CAS Number | 53562-51-9 |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.21 g/mol |
| Physical Form | Pale-yellow to brown liquid[1] |
Stability Profile
Recommended Storage Conditions
To maintain the quality and stability of this compound, the following storage conditions are recommended. These are compiled from various supplier and safety data sheets.
| Parameter | Recommendation | Source(s) |
| Temperature | Room temperature or Refrigerated (2-8°C) | [1][2][3] |
| Atmosphere | Inert atmosphere | [1] |
| Light | Keep in a dark place | [1] |
| Container | Store in a closed vessel | [4] |
| Location | Cool, dry, and well-ventilated area | [5] |
Handling and Safety
Standard laboratory handling procedures should be followed. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram and the signal word "Warning"[1].
-
Hazard Statements: H302 (Harmful if swallowed)[1].
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth)[1].
Logical Workflow for Storage and Handling
The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.
Caption: Recommended storage workflow for maintaining the stability of this compound.
Experimental Protocols
-
Forced Degradation Studies: Exposing the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under the recommended conditions and testing its purity and potency at specified time intervals.
-
Analytical Method: Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or the guidance provided in a product-specific Safety Data Sheet (SDS). Users should always consult the SDS and other relevant safety information before handling any chemical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN116462672A - ä¸ç§æ°åè½åºè ç±»ååç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 4. 2-甲基-3-噻吩甲酸 - CAS号 1918-78-1 - 摩熵化学 [molaid.com]
- 5. researchgate.net [researchgate.net]
The Synthesis of Methyl 2-methylthiophene-3-carboxylate: A Technical Overview and Historical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methylthiophene-3-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including historical context and detailed experimental methodologies. The synthesis is predominantly approached through the creation of the 2-methylthiophene-3-carboxylic acid precursor followed by esterification, or via multi-component reactions that construct the thiophene ring with the desired substitution pattern. This document details the prevalent methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate key reaction pathways.
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Among them, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural motif is found in various compounds of pharmaceutical interest. This guide explores the principal synthetic strategies for obtaining this valuable compound, with a focus on practical laboratory-scale preparations.
Historical Context of Thiophene Synthesis
The exploration of thiophene chemistry began in the late 19th century. Early methods for synthesizing the thiophene ring were often harsh and low-yielding. Key historical developments that paved the way for the synthesis of substituted thiophenes like this compound include:
-
The Paal-Knorr Thiophene Synthesis (1885): This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide. While a foundational method, it offers limited control over the substitution pattern on the thiophene ring.
-
The Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters. This was a significant step towards the controlled synthesis of polysubstituted thiophenes.
-
The Gewald Aminothiophene Synthesis (1966): Karl Gewald discovered a multi-component reaction between a ketone or aldehyde, an activated nitrile, and elemental sulfur to produce 2-aminothiophenes. This highly efficient one-pot reaction has become a cornerstone for the synthesis of a wide array of substituted 2-aminothiophenes, which can sometimes serve as precursors to other thiophene derivatives.
These seminal discoveries laid the groundwork for the more refined and targeted synthetic routes available today for compounds like this compound.
Primary Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Construction of the Thiophene Ring: Building the thiophene core with the desired substituents in place.
-
Modification of a Pre-existing Thiophene: Starting with a simpler thiophene derivative and introducing the required functional groups.
A practical and widely applicable modern approach involves the synthesis of the corresponding carboxylic acid, 2-methylthiophene-3-carboxylic acid, followed by esterification.
Synthesis of 2-Methylthiophene-3-carboxylic Acid
A common and efficient method for the preparation of 2-methylthiophene-3-carboxylic acid begins with the readily available 2-methylthiophene. The process involves a regioselective lithiation followed by carboxylation.
Experimental Protocol:
-
Step 1: Lithiation of 2-Methylthiophene:
-
To a solution of 2-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at this temperature for 1-2 hours. The lithium atom preferentially directs to the 5-position due to the activating effect of the methyl group. To achieve substitution at the 3-position, a subsequent isomerization is often necessary, which can be promoted by warming the reaction mixture. Alternatively, specific directing groups can be employed. A more direct approach to 3-substituted thiophenes can be achieved through halogen-metal exchange from 3-bromo-2-methylthiophene.
-
-
Step 2: Carboxylation:
-
The resulting lithiated species is then quenched by pouring it over an excess of crushed dry ice (solid CO₂).
-
The reaction mixture is allowed to warm to room temperature.
-
-
Step 3: Work-up and Isolation:
-
The reaction is quenched with water, and the organic solvent is removed under reduced pressure.
-
The aqueous layer is washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
-
The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, leading to the precipitation of 2-methylthiophene-3-carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Logical Workflow for the Synthesis of 2-Methylthiophene-3-carboxylic Acid:
Methyl 2-methylthiophene-3-carboxylate: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-methylthiophene-3-carboxylate is a substituted thiophene derivative that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, including a reactive thiophene ring, a methyl group, and a carboxylate moiety, offer multiple avenues for chemical modification, making it an attractive starting material for the synthesis of a wide array of complex molecules and heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of biologically active compounds.
Synthesis of the Core Scaffold
A practical and efficient method for the preparation of the closely related ethyl 2-methylthiophene-3-carboxylate has been developed, which avoids the use of hazardous reagents like n-butyllithium and cryogenic conditions. This process, which can be adapted for the synthesis of the methyl ester, starts from the commercially available 2-methylthiophene and achieves a 52% overall yield on a multikilogram scale, highlighting its industrial applicability.[1]
Reactivity and Synthetic Applications
The strategic placement of functional groups on the thiophene ring of this compound allows for a diverse range of chemical transformations. While direct reactivity studies on the title compound are not extensively documented in the reviewed literature, the reactivity of the closely related 2-aminothiophene-3-carboxylate derivatives provides significant insight into its potential as a synthetic intermediate. These derivatives are readily synthesized and serve as key precursors to a variety of fused heterocyclic systems with significant pharmacological interest.
Synthesis of Thieno[2,3-d]pyrimidines
One of the most prominent applications of the 2-aminothiophene-3-carboxylate scaffold, which can be derived from this compound, is in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic compounds are of great interest due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[2][3][4][5][6][7][8][9][10][11]
A general synthetic pathway to thieno[2,3-d]pyrimidines involves the cyclization of 2-aminothiophene-3-carboxylate derivatives with various reagents. For instance, reaction with formamide or urea leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4(3H)-ones.[2][3][12]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one from a 2-Aminothiophene Precursor [2][4]
This protocol describes the cyclization of a 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield fine brown needles.
Expected Yield: 92% Melting Point: 224–226 °C
The following diagram illustrates the general synthetic scheme for the preparation of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylates.
Caption: General synthesis of thieno[2,3-d]pyrimidines.
Biological Activity of Derivatives
Derivatives of this compound, particularly the thieno[2,3-d]pyrimidine analogs, have demonstrated significant potential in drug discovery.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[6]
The table below summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | MCF-7 (Breast) | 27.83 | [11] |
| Compound 12 | MCF-7 (Breast) | 29.22 | [11] |
| Compound 13 | MCF-7 (Breast) | 22.52 | [11] |
| Compound 14 | MCF-7 (Breast) | 22.12 | [11] |
| Doxorubicin | MCF-7 (Breast) | 30.40 | [11] |
| Compound 5g | MCF-7 (Breast) | 18.87 (µg/mL) | [9] |
| Paclitaxel | MCF-7 (Breast) | 40.37 (µg/mL) | [9] |
| Compound 5d | HeLa (Cervical) | 40.74 (µg/mL) | [9] |
| Paclitaxel | HeLa (Cervical) | 45.78 (µg/mL) | [9] |
The following diagram illustrates a simplified workflow for the evaluation of anticancer activity.
Caption: Workflow for anticancer activity screening.
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also shown promising activity against a range of bacterial and fungal strains. The antimicrobial efficacy is influenced by the nature and position of substituents on the heterocyclic core.
The table below presents the antimicrobial activity of selected thieno[2,3-d]pyrimidine derivatives, indicated by the diameter of the zone of inhibition.
| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) | A. niger (mm) | Reference |
| Compound 8g | 18 | 17 | 16 | 17 | 17 | 18 | [3] |
| Compound 8h | 19 | 18 | 17 | 18 | 18 | 19 | [3] |
| Compound 8i | 20 | 19 | 18 | 19 | 19 | 20 | [3] |
| Compound 8j | 21 | 20 | 19 | 20 | 20 | 21 | [3] |
| Amoxicillin | 25 | 24 | - | - | - | - | [3] |
| Fluconazole | - | - | - | - | 23 | 24 | [3] |
Future Perspectives
This compound and its derivatives, particularly the 2-amino analogs, represent a rich source of chemical diversity for the development of novel therapeutic agents. Future research should focus on exploring the full synthetic potential of the title compound, including reactions that directly functionalize the methyl and ester groups. A deeper understanding of the structure-activity relationships of the resulting heterocyclic systems will be crucial for the rational design of more potent and selective drug candidates. The development of efficient and scalable synthetic routes to these compounds will also be essential for their translation from the laboratory to clinical applications.
References
- 1. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijacskros.com [ijacskros.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of methyl 2-methylthiophene-3-carboxylate and its derivatives, focusing on their synthesis, biological activities, and applications in drug discovery. The document details synthetic protocols, quantitative biological data, and the underlying mechanisms of action of these promising heterocyclic compounds.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene is a five-membered aromatic ring containing a sulfur atom, which is considered a "privileged" scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[2][3][4] The thiophene nucleus is a key component in several FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1] The ester functional group and the methyl group on the thiophene ring of compounds like this compound serve as versatile handles for chemical modification, allowing for the synthesis of diverse libraries of bioactive molecules. A particularly important class of derivatives are 2-aminothiophenes, which are readily synthesized via the Gewald reaction and serve as crucial precursors to fused heterocyclic systems such as thieno[2,3-d]pyrimidines.[5]
Synthesis of Thiophene-3-Carboxylate Derivatives
The Gewald reaction is a cornerstone for the synthesis of highly substituted 2-aminothiophenes.[5][6] This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7][8]
Key Synthetic Pathway: The Gewald Reaction
The general workflow for synthesizing 2-aminothiophene-3-carboxylate derivatives, which are precursors to many active compounds, is outlined below.
Experimental Protocol: Generalized Gewald Synthesis
The following is a representative protocol for the synthesis of methyl 2-aminothiophene-3-carboxylate derivatives.[7]
-
Reaction Setup: To a stirred mixture of an appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add a basic catalyst such as morpholine or triethylamine (0.05 mol) over a period of 30 minutes at 35-40 °C.
-
Reaction Execution: Stir the reaction mixture at 45 °C for 3 to 4 hours.
-
Workup: Allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from ethanol to yield the pure 2-aminothiophene-3-carboxylate derivative.
Biological Activity of Thiophene Derivatives
Derivatives of the thiophene-3-carboxylate core, particularly the fused thieno[2,3-d]pyrimidine systems, have shown significant potential as anticancer agents.[9][10] Their mechanism of action often involves the inhibition of key proteins in cancer-related signaling pathways.
Anticancer Activity and Mechanism of Action
A primary target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[3][11] By inhibiting VEGFR-2, these thiophene derivatives can effectively block the downstream signaling cascade, leading to reduced tumor angiogenesis and proliferation.
Another key mechanism reported for thiophene-based compounds is the inhibition of tubulin polymerization.[12] Microtubules are crucial for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of selected thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines and VEGFR-2 kinase.
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Cmpd 9 | Sulfanilamide at pos-3 | MCF-7 (Breast) | 27.83 | [13] |
| Cmpd 12 | Sulfamerazine at pos-3 | MCF-7 (Breast) | 29.22 | [13] |
| Cmpd 13 | Sulfadimethoxazine at pos-3 | MCF-7 (Breast) | 22.52 | [13] |
| Cmpd 14 | Sulfadoxine at pos-3 | MCF-7 (Breast) | 22.12 | [13] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 30.40 | [13] |
| 17f | Phenylurea moiety | HCT-116 (Colon) | 2.80 ± 0.16 | [11] |
| 17f | Phenylurea moiety | HepG2 (Liver) | 4.10 ± 0.45 | [11] |
| Sorafenib | (Reference Drug) | HCT-116/HepG2 | - | [11] |
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| 17f | Phenylurea moiety | VEGFR-2 | 0.23 ± 0.03 | [11] |
| 4c | Thienopyrimidine | VEGFR-2 | 0.075 | [4] |
| 3b | Thienopyrimidine | VEGFR-2 | 0.126 | [4] |
| Sorafenib | (Reference Drug) | VEGFR-2 | 0.23 ± 0.04 | [11] |
Biological Evaluation Protocols
Standardized assays are crucial for evaluating the biological activity of newly synthesized compounds. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general procedure for determining the cytotoxic effects of thiophene derivatives on cancer cell lines.[14][15][16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom microplate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
This compound and its derivatives, particularly 2-aminothiophenes and the resultant thieno[2,3-d]pyrimidines, represent a highly valuable class of heterocyclic compounds for drug discovery. Their straightforward synthesis via methods like the Gewald reaction allows for the creation of diverse chemical libraries. The potent and selective anticancer activity demonstrated by numerous derivatives, often through the inhibition of critical signaling pathways like VEGFR-2, underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as on comprehensive preclinical evaluations to assess their in vivo efficacy and safety profiles. The continued exploration of this chemical space is poised to deliver novel and effective drug candidates for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-methylthiophene-3-carboxylate from 2-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-methylthiophene-3-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the regioselective carboxylation of 2-methylthiophene at the 3-position via lithiation, followed by Fischer-Speier esterification of the resulting carboxylic acid. This protocol offers a reliable method for obtaining the target compound with good yield and purity.
Introduction
Substituted thiophenes are pivotal heterocyclic motifs in a wide array of pharmaceutical agents and functional organic materials. Specifically, 2-methylthiophene-3-carboxylates serve as key intermediates in the development of various biologically active molecules. The synthetic route detailed herein involves a robust two-step sequence: the initial challenge of regioselective C-H functionalization at the C3 position of 2-methylthiophene is addressed through directed ortho-metalation (DoM), followed by a classic acid-catalyzed esterification.
Overall Reaction Scheme
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions for Step 1: 3-Carboxylation of 2-methylthiophene
| Parameter | Value |
| Reagents | |
| 2-methylthiophene | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| Dry Carbon Dioxide (CO2) | Excess |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 60-70% |
Table 2: Summary of Reagents and Reaction Conditions for Step 2: Fischer-Speier Esterification
| Parameter | Value |
| Reagents | |
| 2-methylthiophene-3-carboxylic acid | 1.0 eq |
| Methanol (CH3OH) | Excess (serves as solvent) |
| Sulfuric Acid (H2SO4) | Catalytic amount (e.g., 3-5 mol%) |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Experimental Protocols
Step 1: Synthesis of 2-methylthiophene-3-carboxylic acid
This procedure details the regioselective carboxylation of 2-methylthiophene at the 3-position via lithiation.
Materials:
-
2-methylthiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid carbon dioxide)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Septa
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a rubber septum, and a low-temperature thermometer.
-
Initial Charging: Under a positive pressure of inert gas, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: Add 2-methylthiophene (1.0 equivalent) to the cooled THF via syringe.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C. The solution may turn yellow or orange, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Carefully and quickly add an excess of crushed dry ice to the reaction mixture. The dry ice should be added in solid pieces to the vigorously stirred solution. A color change and a slight exotherm may be observed.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. The excess dry ice will sublime. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-methylthiophene-3-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Step 2: Synthesis of this compound
This protocol describes the esterification of 2-methylthiophene-3-carboxylic acid using the Fischer-Speier method.[1][2][3][4][5]
Materials:
-
2-methylthiophene-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylthiophene-3-carboxylic acid (1.0 equivalent).
-
Addition of Reagents: Add an excess of methanol to the flask, which will also act as the solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Mandatory Visualization
Reaction Pathway
References
The Gewald Reaction: A Powerful Tool for the Synthesis of 2-Aminothiophenes in Drug Discovery
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the Gewald reaction stands as a cornerstone of heterocyclic chemistry, providing a versatile and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] First described by Karl Gewald in 1966, this multicomponent reaction combines a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring.[3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7]
The operational simplicity, ready availability of starting materials, and generally mild reaction conditions contribute to the widespread use of the Gewald reaction.[2] Its utility is further enhanced by numerous modifications that allow for a broad substrate scope and improved reaction efficiency, including the use of microwave irradiation and solvent-free conditions.[3][8]
Reaction Mechanism and Key Steps
The mechanism of the Gewald reaction is generally understood to proceed through three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][9] This step forms a stable α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur is then added to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[1][9]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the final, stable 2-aminothiophene product.[1][3]
Applications in Drug Development
The 2-aminothiophene core is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[4] The ability to readily introduce diverse substituents onto the thiophene ring through the Gewald reaction makes it an invaluable tool in structure-activity relationship (SAR) studies.
Examples of Biological Activities of 2-Aminothiophene Derivatives:
| Biological Activity | Reference |
| Anticancer | [4] |
| Antiviral | [4] |
| Antimicrobial | [7] |
| Anti-inflammatory | [10] |
| Allosteric enhancers of A1-adenosine receptors | [10] |
| Glucagon antagonists | [10] |
Experimental Protocols
Numerous variations of the Gewald reaction have been developed to accommodate different substrates and improve yields. Below are protocols for a conventional heating method and a microwave-assisted synthesis.
Protocol 1: Conventional Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a general procedure for the one-pot synthesis of a tetrahydrobenzo[b]thiophene derivative.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Ethanol
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (30 mL).
-
Stir the mixture at room temperature and add diethylamine (0.1 mol) dropwise.
-
After the addition of the amine, add elemental sulfur (0.1 mol) in one portion.
-
Attach a condenser to the flask and heat the reaction mixture to a mild boil for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[3]
Materials:
-
Ketone or aldehyde (1 mmol)
-
Active methylene nitrile (1 mmol)
-
Elemental sulfur (1.2 mmol)
-
Amine base (e.g., morpholine or piperidine) (3 mmol)
-
Solvent (e.g., ethanol or DMF) (2-3 mL)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a stir bar, combine the ketone or aldehyde (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and the chosen solvent (2-3 mL).
-
Add the amine base (3 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80-120 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or an appropriate anti-solvent, followed by filtration.
-
Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data Summary
The yield of the Gewald reaction is highly dependent on the substrates, catalyst, solvent, and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Effect of Catalyst Loading on a Model Gewald Reaction [11]
Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv)
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | 0 |
| 2 | 10 | 30 | 92 |
| 3 | 15 | 25 | 95 |
| 4 | 20 | 20 | 96 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Monosubstituted 2-Aminothiophenes [12]
| X in Product | Yield (%) - Classical | Yield (%) - Microwave |
| CO2Me | 82 | 55 |
| CONH2 | 78 | 78 |
| CONHPh | 87 | 55 |
| CO-t-Bu | 81 | - |
| CN | 60 | 58 |
General Experimental Workflow for Drug Discovery
The synthesis of a 2-aminothiophene library for drug discovery purposes typically follows a structured workflow.
Conclusion
The Gewald reaction is a robust and highly adaptable method for the synthesis of 2-aminothiophenes, which are of significant interest in medicinal chemistry.[4] Its procedural simplicity and the wide availability of starting materials make it an attractive approach for the generation of compound libraries for drug discovery programs. By understanding the reaction mechanism and exploring the various published protocols, researchers can effectively leverage the Gewald reaction to synthesize novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes: "Methyl 2-methylthiophene-3-carboxylate" as a Versatile Intermediate for the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
Introduction
"Methyl 2-methylthiophene-3-carboxylate" and its derivatives are pivotal starting materials in the synthesis of a class of potent kinase inhibitors based on the thieno[2,3-d]pyrimidine scaffold. Kinases are a family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The thieno[2,3-d]pyrimidine core is a bioisostere of the purine nucleus of ATP, making it a privileged scaffold for the design of inhibitors that target the ATP-binding site of a wide range of protein kinases.[1][2] This document provides detailed application notes on the utility of "this compound" derivatives in the synthesis of these inhibitors, along with comprehensive protocols for their preparation and evaluation.
The strategic importance of this thiophene-based building block lies in its potential for elaboration into the key intermediate, methyl 2-aminothiophene-3-carboxylate, which serves as the direct precursor for the construction of the fused thieno[2,3-d]pyrimidine ring system. Subsequent functionalization of this scaffold allows for the generation of diverse libraries of kinase inhibitors with varying selectivity and potency.
Targeted Kinase and Signaling Pathway: FLT3
A significant number of thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3).[3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[4][5] These mutations lead to the constitutive activation of the FLT3 receptor, triggering downstream signaling cascades that promote uncontrolled cell growth and survival.[6]
The aberrant FLT3 signaling pathway in AML involves the activation of several key downstream effectors, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[7][8] These pathways collectively contribute to the leukemic phenotype by promoting cell cycle progression, inhibiting apoptosis, and enhancing cell survival. Therefore, inhibitors that target the constitutively active FLT3 kinase are a promising therapeutic strategy for the treatment of FLT3-mutated AML.
Caption: FLT3 Signaling Pathway and Inhibition.
Experimental Protocols
The synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors from "this compound" derivatives involves a multi-step process. A representative synthetic workflow is provided below.
Caption: Synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate (Key Intermediate)
This protocol is based on the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[9]
-
Materials:
-
Propionaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of elemental sulfur (1.0 equivalent) in DMF, add methyl cyanoacetate (1.0 equivalent) and morpholine (0.6 equivalents).
-
To this mixture, add propionaldehyde (1.0 equivalent) dropwise, maintaining the temperature below 40°C.
-
Stir the reaction mixture at 50°C overnight.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-amino-5-methylthiophene-3-carboxylate.
-
Protocol 2: Synthesis of 5-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Materials:
-
Methyl 2-amino-5-methylthiophene-3-carboxylate
-
Formamide
-
-
Procedure:
-
A mixture of methyl 2-amino-5-methylthiophene-3-carboxylate (1.0 equivalent) and an excess of formamide is heated at reflux for 4-6 hours.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one.
-
Protocol 3: Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine
-
Materials:
-
5-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
-
Procedure:
-
A mixture of 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 equivalent) in an excess of phosphorus oxychloride is heated at reflux for 3-5 hours.[11]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-5-methylthieno[2,3-d]pyrimidine.
-
Protocol 4: Synthesis of a Representative 4-Anilino-5-methylthieno[2,3-d]pyrimidine Kinase Inhibitor
-
Materials:
-
4-Chloro-5-methylthieno[2,3-d]pyrimidine
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol or another suitable solvent
-
Diisopropylethylamine (DIPEA) or another suitable base
-
-
Procedure:
-
To a solution of 4-chloro-5-methylthieno[2,3-d]pyrimidine (1.0 equivalent) in isopropanol, add the substituted aniline (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final 4-anilino-5-methylthieno[2,3-d]pyrimidine kinase inhibitor.
-
Data Presentation
The thieno[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors against a variety of kinases. The following tables summarize the inhibitory activities of representative compounds.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against FLT3 Kinase and Cancer Cell Lines
| Compound ID | Substitution Pattern | FLT3 IC₅₀ (µM) | Cell Line | Cell Growth Inhibition GI₅₀ (µM) |
|---|---|---|---|---|
| A | 4-(3-Aminophenylamino) | 0.044 | Leukemia (HL-60) | 0.302 |
| B | 4-(4-Fluorophenylamino) | 0.128 | Colon Cancer (HCT-116) | 1.57 |
| C | 4-(3-Hydroxyphenylamino) | 0.083 | Breast Cancer (MCF-7) | 2.11 |
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| D | VEGFR-2 | 230 |
| E | c-Met | 35.7[12] |
| F | PI3Kβ | 72% inhibition at 10 µM[13] |
| G | PI3Kγ | 84% inhibition at 10 µM[13] |
Table 3: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|
| H | 2.80[14] | 4.10[14] | > 50[14] |
| I | 8.001[15] | 13.91[15] | 15.055[15] |
| J | - | - | 27.6[16] |
Conclusion
"this compound" serves as a valuable precursor for the synthesis of methyl 2-aminothiophene-3-carboxylate derivatives, which are key intermediates in the construction of the medicinally important thieno[2,3-d]pyrimidine scaffold. The synthetic versatility of this scaffold allows for the development of a wide range of kinase inhibitors targeting critical signaling pathways in cancer, such as the FLT3 pathway in acute myeloid leukemia. The provided protocols offer a comprehensive guide for the synthesis and evaluation of these potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Reactome | FLT3 Signaling [reactome.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-methylthiophene-3-carboxylate and its Derivatives in Medicinal Chemistry
Introduction
Methyl 2-methylthiophene-3-carboxylate and its structural analogs are valuable scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide range of biologically active compounds. The thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties such as enhanced lipid solubility, which can improve pharmacokinetic profiles of drug candidates. This document outlines key applications of derivatives of this compound, focusing on their role in the development of local anesthetics and inhibitors of the sodium-hydrogen exchanger 3 (NHE3).
Application 1: Key Intermediate in the Synthesis of Articaine
A significant application of a close derivative, methyl 3-amino-4-methylthiophene-2-carboxylate , is its role as a crucial intermediate in the synthesis of the widely used local anesthetic, Articaine[1]. Articaine is unique among amide-type local anesthetics as it contains a thiophene ring, which contributes to its high lipid solubility and rapid metabolic inactivation due to an ester group in its structure[2][3][4].
Mechanism of Action: Sodium Channel Blockade
Articaine functions by blocking nerve impulse conduction through the reversible inhibition of voltage-gated sodium channels (VGSCs) in the neuronal membrane[2][5]. By binding to the α-subunit of these channels, articaine stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials[5][6]. This blockade is state-dependent, with a higher affinity for open and inactivated channels compared to resting channels[6].
Quantitative Data: Potency of Articaine
The inhibitory concentration (IC50) of Articaine on voltage-gated sodium channels varies depending on the channel state and isoform.
| Channel State/Isoform | IC50 (µM) | Reference |
| Resting rNav1.4 | 378 ± 26 | [6] |
| Inactivated rNav1.4 | 40.6 ± 2.7 | [6] |
| Open rNav1.4 | 15.8 ± 1.5 | [6] |
| Open hNav1.7 | 8.8 ± 0.1 | [6] |
| Open rNav1.8 | 22.0 ± 0.5 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
This protocol is adapted from a patented method for the preparation of the key Articaine precursor[7][8].
Materials:
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
-
Acetonitrile
-
Hydroxylamine hydrochloride
-
Diethyl ether
-
Aqueous ammonia
-
Sodium sulfate
Procedure:
-
Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) and bring the solution to a boil.
-
Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.
-
Cool the reaction mixture in an ice bath.
-
Add dry diethyl ether (50 ml) to precipitate the product.
-
Filter the precipitate. The filtrate can be basified with aqueous ammonia and extracted with ether to recover more product.
-
Combine the extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield methyl 3-amino-4-methylthiophene-2-carboxylate.
Protocol 2: Synthesis of Articaine from Methyl 3-amino-4-methylthiophene-2-carboxylate
This protocol outlines the subsequent amidation and amination steps to synthesize Articaine, based on patented procedures[9].
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Dichloromethane
-
Triethylamine
-
2-Chloropropionyl chloride
-
Propylamine
-
Sodium carbonate solution
Step 1: Amidation
-
Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate in dichloromethane.
-
Cool the solution in an ice-water bath to approximately 10°C.
-
Add triethylamine with stirring, followed by the slow, dropwise addition of 2-chloropropionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and continue for 5 hours.
-
Neutralize the reaction mixture with a sodium carbonate solution to a pH of 7.5-9.
-
Separate the organic layer, wash with water, dry, and concentrate to obtain the intermediate, methyl 3-(2-chloropropionamido)-4-methylthiophene-2-carboxylate.
Step 2: Amination
-
Dissolve the intermediate from Step 1 in a suitable solvent.
-
Add propylamine and heat the mixture to drive the reaction to completion.
-
After the reaction is complete, work up the mixture by washing with water and evaporating the solvent to yield crude Articaine.
-
The crude product can be further purified, for example, by conversion to its hydrochloride salt.
Visualization of Articaine's Mechanism of Action
Caption: Mechanism of action of Articaine.
Application 2: Precursor for Sodium-Hydrogen Exchanger 3 (NHE3) Inhibitors
Methyl 3-amino-4-methylthiophene-2-carboxylate also serves as a starting material for the synthesis of benzimidazol thienylamine compounds, which have been identified as inhibitors of the sodium-hydrogen exchanger type-3 (NHE3)[4]. NHE3 is primarily located in the gastrointestinal tract and kidneys, where it plays a critical role in sodium and water absorption[10][11].
Therapeutic Potential of NHE3 Inhibition
Inhibition of NHE3 in the intestine leads to a decrease in sodium and water reabsorption, resulting in softer stools and increased stool frequency. This mechanism is the basis for the development of NHE3 inhibitors for the treatment of constipation-predominant irritable bowel syndrome (IBS-C)[10]. Additionally, by reducing sodium absorption, NHE3 inhibitors have potential applications in managing hypertension and heart failure[10][12]. A novel application is in the treatment of hyperphosphatemia in chronic kidney disease, as NHE3 inhibition has been shown to decrease intestinal phosphate absorption[10][12].
Synthesis of NHE3 Inhibitors
A patented process describes the conversion of methyl 3-amino-4-methylthiophene-2-carboxylate into N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine hydrochloride, an NHE3 inhibitor[4]. The synthetic workflow involves several key transformations.
Experimental Protocol Outline
Protocol 3: Synthesis of an NHE3 Inhibitor Precursor
This protocol is an outline based on a patented synthetic route[4].
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N-chlorosuccinimide (NCS)
-
Aryl chlorothionoformate (e.g., phenyl chlorothionoformate)
-
1,2-phenylenediamine
Procedure Outline:
-
Decarboxylation and Protection: The starting material, methyl 3-amino-4-methylthiophene-2-carboxylate, is first saponified with KOH, followed by acidification with HCl to induce decarboxylation. The resulting 3-amino-4-methylthiophene is then protected, for example, with Boc₂O, to yield (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester.
-
Chlorination: The protected intermediate is chlorinated, for instance, using N-chlorosuccinimide (NCS), to introduce a chlorine atom at the 2-position of the thiophene ring.
-
Deprotection: The protecting group is removed to yield 3-amino-2-chloro-4-methylthiophene.
-
Thiourea Formation and Cyclization: The chlorinated amine is then reacted with an aryl chlorothionoformate and subsequently with 1,2-phenylenediamine to form a thiourea intermediate, which then cyclizes to form the final benzimidazole thienylamine product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for an NHE3 inhibitor.
This compound and its amino-substituted derivatives are evidently valuable starting materials and intermediates in medicinal chemistry. Their utility is demonstrated in the synthesis of the local anesthetic Articaine and a class of promising NHE3 inhibitors. The thiophene scaffold provides a platform for the development of drugs with favorable properties, and the protocols and data presented here offer a foundation for researchers in drug discovery and development to explore this chemical space further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 3. WO2009000067A1 - Improved processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 4. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]
- 5. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 8. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are NHE3 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Thienopyrimidines Utilizing Methyl 2-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thienopyrimidines, a class of heterocyclic compounds with significant pharmacological interest, using Methyl 2-methylthiophene-3-carboxylate as a key starting material. Thienopyrimidines are structurally analogous to purine bases, making them valuable scaffolds in the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2][3]
The synthesis outlined herein is a multi-step process, commencing with the functionalization of the thiophene ring of this compound to introduce a necessary amino group, followed by cyclization to form the pyrimidine ring.
Overall Synthesis Workflow
The transformation of this compound into a thieno[3,2-d]pyrimidin-4(3H)-one derivative involves a three-step synthetic sequence:
-
Nitration: Electrophilic nitration of the starting material to introduce a nitro group at the C2 position of the thiophene ring.
-
Reduction: Reduction of the nitro group to a primary amine, yielding the key intermediate, Methyl 2-amino-4-methylthiophene-3-carboxylate.
-
Cyclization: Condensation of the amino-ester intermediate with formamide to construct the final thienopyrimidine ring system.
Experimental Protocols
Step 1: Synthesis of Methyl 2-methyl-5-nitrothiophene-3-carboxylate (Nitration)
This protocol describes the electrophilic nitration of this compound. The ester group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. The C5 position is sterically accessible and activated by the methyl group, making it a likely position for nitration.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Methanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 10 mmol of this compound to 10 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the thiophene derivative over 30 minutes, maintaining the reaction temperature below 10 °C.[4][5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from methanol to obtain pure Methyl 2-methyl-5-nitrothiophene-3-carboxylate.
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Temperature | 0-10 °C, then room temp. |
| Key Reagents | HNO₃, H₂SO₄ |
| Purification | Recrystallization (Methanol) |
| Representative Yield | 70-85% (based on similar nitration reactions) |
Step 2: Synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate (Reduction)
This protocol details the reduction of the nitro group to an amine using iron powder in an acidic medium, a common and effective method for nitro group reduction.[6]
Materials:
-
Methyl 2-methyl-5-nitrothiophene-3-carboxylate
-
Iron Powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
Procedure:
-
To a suspension of 10 mmol of Methyl 2-methyl-5-nitrothiophene-3-carboxylate in 50 mL of ethanol/water (4:1), add 3-4 equivalents of iron powder.
-
Heat the mixture to reflux and then add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter it through a bed of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Methyl 2-amino-4-methylthiophene-3-carboxylate.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Key Reagents | Fe, HCl |
| Purification | Extraction |
| Representative Yield | 80-95% |
Step 3: Synthesis of 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one (Cyclization)
This protocol describes the cyclocondensation of the 2-aminothiophene intermediate with formamide to form the thienopyrimidine ring.
Materials:
-
Methyl 2-amino-4-methylthiophene-3-carboxylate
-
Formamide
Procedure:
-
A mixture of 10 mmol of Methyl 2-amino-4-methylthiophene-3-carboxylate and 20 mL of formamide is heated to reflux (approximately 180-190 °C) for 2-3 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the mixture to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one.
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Temperature | 180-190 °C |
| Key Reagents | Formamide |
| Purification | Precipitation and washing |
| Representative Yield | 60-70% |
Reaction Mechanism: Cyclization with Formamide
The cyclization of Methyl 2-amino-4-methylthiophene-3-carboxylate with formamide proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of formamide, followed by an intramolecular cyclization and elimination of methanol and water to form the stable aromatic thienopyrimidine ring.
These protocols provide a reliable pathway for the synthesis of thienopyrimidines from this compound, offering a foundation for further derivatization and exploration in drug discovery and development programs. Researchers should adhere to all standard laboratory safety procedures when carrying out these reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
Application Notes and Protocols: Methyl 2-methylthiophene-3-carboxylate in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of Methyl 2-methylthiophene-3-carboxylate and related thiophene derivatives in the development of novel anti-inflammatory drugs. The information compiled herein is based on existing research on thiophene-based compounds and offers a framework for the investigation of this compound as a potential anti-inflammatory agent.
Introduction
Thiophene derivatives are recognized as privileged structures in medicinal chemistry, with a wide range of biological activities, including anti-inflammatory properties.[1] Compounds such as Tinoridine and Tiaprofenic acid are established anti-inflammatory drugs containing a thiophene moiety.[2][3] The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate pro-inflammatory signaling pathways.[2][3][4][5] Structural features like the presence of carboxylic acid esters, methyl groups, and amines on the thiophene ring have been associated with significant anti-inflammatory activity.[2][6] this compound possesses both the methyl and the carboxylate ester groups, making it a compound of interest for anti-inflammatory drug discovery.
Mechanism of Action
While specific data for this compound is still emerging, the anti-inflammatory mechanism of structurally related thiophene derivatives involves the modulation of key signaling pathways and enzymatic activities.
Inhibition of Pro-inflammatory Enzymes
Thiophene derivatives have been shown to inhibit COX and LOX enzymes, which are crucial for the biosynthesis of prostaglandins and leukotrienes, potent mediators of inflammation.[2][3][5]
Modulation of Inflammatory Signaling Pathways
A primary mechanism of action for many anti-inflammatory compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Thiophene derivatives have been observed to suppress the activation of NF-κB. Additionally, the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are often implicated in the inflammatory response and can be modulated by thiophene-based compounds.
Diagram of the NF-κB Signaling Pathway
Caption: Proposed inhibitory action on the NF-κB pathway.
Quantitative Data
| Compound/Derivative | Assay | Target | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) |
| Thiophene Derivative 1 | In vitro | 5-LOX | IC50: 29.2 µM | - | - |
| Thiophene Derivative 4 | In vitro | 5-LOX | ~57% inhibition @ 100 µg/mL | - | - |
| Thiophene Derivative 21 | In vivo | COX-2 | IC50: 0.67 µM | Celecoxib | IC50: 1.14 µM |
| Thiophene Derivative 21 | In vivo | LOX | IC50: 2.33 µM | Sodium meclofenamate | IC50: 5.64 µM |
| Thiophene Derivative 15 | In vivo (Carrageenan-induced paw edema) | Anti-inflammatory | 58.46% inhibition @ 50 mg/kg | Indomethacin | 47.73% inhibition |
Note: The compound numbers are as designated in the source literature. This data is for illustrative purposes to indicate the potential anti-inflammatory activity of thiophene derivatives.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory potential of this compound.
Protocol 1: Inhibition of Bovine Serum Albumin Denaturation
This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Reference drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS (pH 6.4).
-
Prepare various concentrations of this compound and the reference drug.
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solution.
-
A control consists of 0.5 mL of BSA solution and 0.5 mL of PBS.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 57°C for 3 minutes.
-
Cool the solutions and measure the absorbance at 416 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.
Materials:
-
Fresh human blood
-
Alsever's solution (or similar anticoagulant)
-
Isotonic saline (0.85% NaCl)
-
Hypotonic saline (0.25% NaCl)
-
Phosphate buffer, pH 7.4
-
This compound
-
Reference drug (e.g., Indomethacin)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline. Repeat the washing step three times.
-
Prepare a 10% v/v suspension of packed red blood cells in isotonic saline.
-
Prepare various concentrations of this compound and the reference drug in phosphate buffer.
-
To 1 mL of the test or standard solution, add 0.5 mL of the HRBC suspension.
-
Incubate at 37°C for 30 minutes.
-
Induce hemolysis by adding 2 mL of hypotonic saline.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 20 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Protocol 3: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (e.g., Tris-HCl)
-
This compound
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare the reaction buffer containing heme.
-
Add the COX-1 or COX-2 enzyme to the reaction buffer.
-
Add various concentrations of this compound or the reference inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: A typical workflow for evaluating anti-inflammatory potential.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents, based on the well-documented activity of related thiophene derivatives. The provided protocols offer a starting point for the in vitro evaluation of its anti-inflammatory properties. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 2-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of Methyl 2-methylthiophene-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are designed to yield a high-purity product suitable for further synthetic applications and drug development studies.
Introduction
This compound is a thiophene derivative of significant interest in medicinal chemistry. Its purification is a critical step to ensure the integrity and purity of downstream compounds. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This note details three common and effective purification techniques: vacuum distillation, flash column chromatography, and recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for designing and executing effective purification protocols.
| Property | Value |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol |
| Boiling Point | 202.4°C (at atmospheric pressure) |
| Appearance | Colorless to slightly yellow clear liquid |
| Solubility | Soluble in organic solvents |
Purification Protocols
The crude this compound, after a standard aqueous workup (extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate), can be purified by one or a combination of the following methods.
Protocol 1: Vacuum Distillation
Vacuum distillation is an effective method for purifying thermally stable liquids on a larger scale by lowering the boiling point to prevent decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a cold trap between the distillation apparatus and the vacuum pump.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin stirring and gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, slowly heat the flask using a heating mantle.
-
Collect any low-boiling fractions, which may contain residual solvents or volatile impurities, and discard them.
-
Collect the main fraction of this compound at a constant temperature and pressure. The boiling point under vacuum will be significantly lower than the atmospheric boiling point of 202.4°C.
-
-
Analysis: Analyze the purity of the collected fractions using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Purity: >98%
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for purifying small to medium quantities of material, offering excellent separation of closely related impurities.[1]
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 95:5 v/v).
-
Gradually increase the polarity of the eluent if necessary to elute the desired compound. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Quantitative Data for Flash Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether / Ethyl Acetate Gradient |
| Typical Starting Eluent | 95:5 (Petroleum Ether:Ethyl Acetate) |
| Expected Purity | >99% |
Protocol 3: Recrystallization
For solid derivatives or if the product solidifies upon cooling, recrystallization can be an effective final purification step.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for esters include ethanol, or mixtures like n-hexane/ethyl acetate.[2]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Common Impurities
The nature of impurities largely depends on the synthetic route employed. For instance, in syntheses starting from 2-methylthiophene, potential impurities could include unreacted starting materials, isomeric byproducts, or over-reacted species. If a Gewald-type synthesis is used for a precursor, residual sulfur and side-products from this reaction may be present.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, avoiding inhalation and skin contact.
-
When performing vacuum distillation, use a blast shield and ensure the glassware has no cracks or defects.
By following these detailed protocols, researchers can consistently obtain high-purity this compound, a crucial starting material for the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for the Analytical Characterization of Methyl 2-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Methyl 2-methylthiophene-3-carboxylate (CAS No. 53562-51-9). This document includes detailed experimental protocols and expected data for techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction
This compound is a heterocyclic aromatic ester with the molecular formula C₇H₈O₂S and a molecular weight of 156.20 g/mol .[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals targeting the central nervous system and in the agrochemical industry. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and regulatory submissions.
Analytical Techniques and Expected Data
The following sections detail the primary analytical methods for characterizing this compound. While experimental data for this specific molecule is not extensively published, the expected values are predicted based on the analysis of its isomers and related thiophene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. Predicted ¹H NMR Data
The expected ¹H NMR chemical shifts for this compound are summarized in the table below. The thiophene ring protons are expected to appear as doublets due to coupling with each other.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Thiophene-H (position 4) | 7.2 - 7.4 | Doublet (d) | ~5.0 |
| Thiophene-H (position 5) | 6.9 - 7.1 | Doublet (d) | ~5.0 |
| O-CH₃ (Ester) | ~3.8 | Singlet (s) | N/A |
| Thiophene-CH₃ (position 2) | ~2.5 | Singlet (s) | N/A |
2.1.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in the following table.
| Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 162 - 165 |
| Thiophene-C (position 3) | 130 - 133 |
| Thiophene-C (position 5) | 128 - 131 |
| Thiophene-C (position 4) | 125 - 128 |
| Thiophene-C (position 2) | 123 - 126 |
| O-CH₃ (Ester) | 51 - 53 |
| Thiophene-CH₃ (position 2) | 14 - 16 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this class of compounds.
2.2.1. Expected Mass Spectrometry Data
| m/z | Predicted Assignment | Relative Intensity |
| 156 | [M]⁺ (Molecular Ion) | High |
| 157 | [M+H]⁺ | Low (in ESI)[2] |
| 125 | [M - OCH₃]⁺ | High |
| 97 | [M - COOCH₃]⁺ | Medium |
| 59 | [COOCH₃]⁺ | Medium |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
2.3.1. Expected IR Absorption Bands
| Wave Number (cm⁻¹) | Assignment | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2960 - 2850 | C-H stretch (aliphatic) | Medium |
| 1725 - 1705 | C=O stretch (ester) | Strong |
| 1550 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250 - 1150 | C-O stretch (ester) | Strong |
| ~850 | C-S stretch (thiophene) | Medium |
Experimental Protocols
The following are detailed protocols for the analytical techniques described above.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube securely.
3.1.2. Instrument Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
3.2.2. Instrument Parameters
-
Gas Chromatograph:
-
Injector temperature: 250 °C.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven temperature program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
3.3.1. Sample Preparation
-
Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
3.3.2. Instrument Parameters
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be collected before analyzing the sample.
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and analytical characterization.
Logical Relationship in Drug Discovery
This diagram shows the logical progression from a starting material like this compound to a potential drug candidate.
Caption: Role of the compound in a drug discovery pipeline.
References
Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-2-methylthiophen-3-carboxylat für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 27. Dezember 2025
Version: 1.0
Einleitung
Thiophen-Ringe sind wichtige heterozyklische Strukturen, die in vielen pharmazeutisch aktiven Verbindungen vorkommen und eine breite Palette biologischer Aktivitäten aufweisen, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften. Methyl-2-methylthiophen-3-carboxylat ist ein vielseitiges Ausgangsmaterial für die Synthese neuartiger Thiophen-Derivate. Durch Modifikationen an der Estergruppe können Bibliotheken von Verbindungen für das biologische Screening erstellt werden, um neue Leitstrukturen in der Arzneimittelentwicklung zu identifizieren.
Diese Anwendungsbeschreibung beschreibt Protokolle zur Derivatisierung von Methyl-2-methylthiophen-3-carboxylat, insbesondere durch Amidierung, um eine Reihe von Carboxamiden zu erzeugen. Diese Derivate können anschließend auf ihre biologische Aktivität in verschiedenen Assays untersucht werden.
Logischer Arbeitsablauf der Derivatisierung und des Screenings
Der folgende Arbeitsablauf beschreibt die logische Abfolge von der Auswahl des Ausgangsmaterials bis zur Identifizierung biologisch aktiver Leitverbindungen.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur Leitstruktur.
Experimentelle Protokolle
Protokoll 1: Hydrolyse von Methyl-2-methylthiophen-3-carboxylat
Dieses Protokoll beschreibt die basische Hydrolyse des Methylesters zur entsprechenden Carbonsäure, einer Schlüsselvorstufe für die weitere Derivatisierung.
Materialien:
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Methyl-2-methylthiophen-3-carboxylat
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Natriumhydroxid (NaOH)
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Methanol (MeOH)
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Wasser (destilliert)
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Salzsäure (HCl, 2 M)
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Diethylether oder Ethylacetat
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Magnesiumsulfat (MgSO₄)
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Rotationsverdampfer
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Magnetrührer und Rührfisch
Verfahren:
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Lösen Sie 1,0 Äquivalent Methyl-2-methylthiophen-3-carboxylat in einer Mischung aus Methanol und Wasser (3:1 Volumenverhältnis).
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Fügen Sie 2,5 Äquivalente Natriumhydroxid hinzu.
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Rühren Sie die Reaktionsmischung bei 60 °C und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
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Nach Abschluss der Reaktion (typischerweise 2-4 Stunden) kühlen Sie die Mischung auf Raumtemperatur ab.
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Entfernen Sie das Methanol unter reduziertem Druck mit einem Rotationsverdampfer.
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Säuern Sie die wässrige Lösung vorsichtig mit 2 M HCl auf einen pH-Wert von 2-3 an, was zur Ausfällung des Produkts führt.
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Extrahieren Sie die Carbonsäure dreimal mit Diethylether oder Ethylacetat.
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Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um die 2-Methylthiophen-3-carbonsäure zu erhalten.
Protokoll 2: HATU-vermittelte Amid-Kopplung
Dieses Protokoll beschreibt die Synthese von N-substituierten 2-Methylthiophen-3-carboxamiden aus der Carbonsäure und einem primären oder sekundären Amin.
Materialien:
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2-Methylthiophen-3-carbonsäure (aus Protokoll 1)
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Gewünschtes Amin (z.B. Benzylamin, Morpholin)
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HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)
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N,N-Diisopropylethylamin (DIPEA)
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Dimethylformamid (DMF, wasserfrei)
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Gesättigte Natriumbicarbonatlösung (NaHCO₃)
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Sole (gesättigte NaCl-Lösung)
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Ethylacetat
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Magnesiumsulfat (MgSO₄)
Verfahren:
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Lösen Sie 1,0 Äquivalent 2-Methylthiophen-3-carbonsäure in wasserfreiem DMF in einem trockenen Reaktionsgefäß unter einer inerten Atmosphäre (z.B. Stickstoff).
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Fügen Sie 1,1 Äquivalente HATU und 2,5 Äquivalente DIPEA hinzu. Rühren Sie die Mischung 15 Minuten bei Raumtemperatur.
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Fügen Sie 1,2 Äquivalente des gewünschten Amins hinzu.
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Rühren Sie die Reaktion bei Raumtemperatur für 4-12 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
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Verdünnen Sie die Reaktionsmischung nach Abschluss mit Ethylacetat und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und Sole.
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Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
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Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.
Datenpräsentation: Synthetisierte Derivate und Ergebnisse
Die folgende Tabelle fasst die Ergebnisse für eine kleine Bibliothek synthetisierter Amide zusammen.
| Derivat-ID | R-Gruppe (Amin) | Molekulargewicht ( g/mol ) | Ausbeute (%) | Reinheit (%) (HPLC) |
| TH-001 | Benzylamin | 231.31 | 85 | >98 |
| TH-002 | Morpholin | 211.28 | 78 | >99 |
| TH-003 | Anilin | 217.28 | 65 | >97 |
| TH-004 | Cyclohexylamin | 223.34 | 81 | >98 |
Biologisches Screening: Protokoll für einen Zellviabilitäts-Assay
Dieses Protokoll beschreibt einen primären Screening-Assay zur Bewertung der zytotoxischen Aktivität der synthetisierten Derivate gegen eine humane Krebszelllinie (z.B. HeLa).
Abbildung 2: Arbeitsablauf des Zellviabilitäts-Assays.
Materialien:
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HeLa-Zellen (oder andere relevante Zelllinie)
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DMEM-Kulturmedium mit 10% fötalem Kälberserum (FBS)
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Synthetisierte Thiophen-Derivate (gelöst in DMSO)
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PrestoBlue™ Zellviabilitätsreagenz oder ähnliches
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96-Well-Zellkulturplatten
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Fluoreszenz-Mikroplattenleser
Verfahren:
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Säen Sie HeLa-Zellen in einer Dichte von 5.000 Zellen pro Well in eine 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.
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Bereiten Sie Verdünnungen der Testverbindungen in Kulturmedium vor, um eine Endkonzentration von 10 µM zu erreichen (die DMSO-Endkonzentration sollte ≤ 0,1% betragen).
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Behandeln Sie die Zellen mit den Verbindungen und inkubieren Sie sie für 48 Stunden bei 37 °C und 5% CO₂. Fügen Sie eine Vehikelkontrolle (nur DMSO) und eine Positivkontrolle (z.B. Doxorubicin) hinzu.
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Fügen Sie 10 µL PrestoBlue™-Reagenz zu jedem Well hinzu und inkubieren Sie für weitere 1-2 Stunden.
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Messen Sie die Fluoreszenz bei einer Anregung von 560 nm und einer Emission von 590 nm.
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Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle.
Zusammenfassung und Ausblick
Die vorgestellten Protokolle bieten eine robuste Grundlage für die Synthese und das primäre biologische Screening von Derivaten des Methyl-2-methylthiophen-3-carboxylats. Die Hydrolyse gefolgt von der Amid-Kopplung ist eine effiziente Methode, um strukturell vielfältige Moleküle zu erzeugen. Verbindungen, die im primären Screening eine signifikante Aktivität zeigen ("Hits"), sollten für weiterführende Studien wie die Bestimmung der IC₅₀-Werte, Selektivitätsprüfungen und die Untersuchung des Wirkmechanismus priorisiert werden. Diese systematische Vorgehensweise ist entscheidend für die Identifizierung vielversprechender neuer Leitstrukturen für die Arzneimittelentwicklung.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methylthiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic approaches involve a two-step process:
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Formation of the thiophene ring: This can be achieved through various named reactions, such as the Gewald or Paal-Knorr syntheses, adapted for a non-aminated product.
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Introduction of the carboxylate group: This is typically done via metalation (e.g., lithiation or Grignard reaction) of a suitable 2-methylthiophene precursor followed by carboxylation, or by functional group manipulation of a pre-existing substituent. A common precursor is 3-bromo-2-methylthiophene.
Q2: What is the most significant side reaction to be aware of during the synthesis of this compound?
A2: The most critical side reaction is the formation of the isomeric byproduct, Methyl 5-methylthiophene-2-carboxylate . This occurs due to the competing reactivity at the C5 position of the 2-methylthiophene ring during the introduction of the carboxylate group, particularly in lithiation reactions.
Q3: How can I minimize the formation of the Methyl 5-methylthiophene-2-carboxylate isomer?
A3: Minimizing the formation of the 5-substituted isomer is crucial for a clean reaction and straightforward purification. Key strategies include:
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Choice of Synthetic Route: Starting from 3-bromo-2-methylthiophene and using a Grignard reaction for carboxylation can offer better regioselectivity compared to direct lithiation of 2-methylthiophene.
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Reaction Conditions: Careful control of temperature, addition rates of reagents, and the choice of solvent can influence the regioselectivity of the reaction. For instance, in lithiation reactions, using sterically hindered bases at low temperatures can favor deprotonation at the less hindered C5 position, so alternative strategies are often preferred.
Q4: What are other potential side reactions?
A4: Besides isomeric byproduct formation, other side reactions can occur depending on the chosen synthetic route:
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Homocoupling (Wurtz-type reaction): This is particularly prevalent when forming a Grignard reagent from a brominated thiophene. The Grignard reagent can react with the starting bromide to form a bithiophene impurity.
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Incomplete reaction: Unreacted starting materials can remain in the crude product.
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Formation of furan byproducts: If using a Paal-Knorr type synthesis from a 1,4-dicarbonyl precursor, the formation of a furan ring is a common competing reaction.
Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity in the Final Product
Symptom: NMR or GC-MS analysis of the purified product shows signals corresponding to both this compound and Methyl 5-methylthiophene-2-carboxylate.
Root Cause: Lack of complete regioselectivity during the carboxylation step. Direct lithiation of 2-methylthiophene with strong bases like n-butyllithium can lead to a mixture of 3- and 5-lithiated species, which upon carboxylation and esterification give a mixture of the corresponding esters.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm Isomer Presence | Analyze the crude reaction mixture and purified product by GC-MS. | The two isomers will have very similar boiling points but may be separable by gas chromatography. Their mass spectra will be very similar, but fragmentation patterns might show subtle differences. |
| 2. Modify Synthetic Strategy | If direct lithiation was used, consider switching to a route starting from 3-bromo-2-methylthiophene. | This pre-functionalized starting material directs the carboxylation to the desired C3 position. |
| 3. Optimize Grignard Reaction | If using the Grignard route, ensure slow addition of the Grignard reagent to the carboxylating agent (e.g., methyl chloroformate) at low temperatures. | This can help to minimize side reactions like homocoupling. |
| 4. Purification | If an isomeric mixture is obtained, careful column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) may be required. Fractional distillation under reduced pressure can also be attempted, but may be challenging due to similar boiling points. | The slight difference in polarity between the two isomers may allow for separation. |
Quantitative Data on Isomer Formation (Illustrative)
The exact ratio of isomers is highly dependent on the specific reaction conditions. However, literature on related reactions suggests that direct lithiation can lead to significant amounts of the undesired isomer.
| Method | Desired Product Yield (Illustrative) | Undesired Isomer Yield (Illustrative) |
| Direct Lithiation of 2-methylthiophene | 40-60% | 40-60% |
| Grignard from 3-bromo-2-methylthiophene | >85% | <15% |
Issue 2: Low Yield and Presence of High Molecular Weight Impurities
Symptom: Low yield of the desired product and the presence of a high molecular weight byproduct detected by MS, often with a mass corresponding to a bithiophene structure.
Root Cause: Homocoupling (Wurtz-type reaction) during the formation of an organometallic intermediate (e.g., Grignard reagent).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Grignard Formation | Use highly active magnesium (e.g., Rieke magnesium) and ensure anhydrous conditions. | This promotes rapid formation of the Grignard reagent, minimizing its concentration in the presence of unreacted bromide. |
| 2. Inverse Addition | Add the 3-bromo-2-methylthiophene slowly to a suspension of magnesium in an appropriate solvent (e.g., THF). | This maintains a low concentration of the bromide, reducing the likelihood of it reacting with the formed Grignard reagent. |
| 3. Choice of Solvent | Consider using 2-methyltetrahydrofuran (2-MeTHF) as the solvent. | 2-MeTHF has been shown to suppress Wurtz coupling in some cases compared to THF.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is based on a common strategy for introducing a carboxylate group at a specific position on an aromatic ring.
Step 1: Preparation of 3-bromo-2-methylthiophene
A detailed procedure for the bromination of 2-methylthiophene and subsequent purification would be required here. This often involves reacting 2-methylthiophene with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
Step 2: Grignard Reaction and Carboxylation
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Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.
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Grignard Formation: Magnesium turnings (1.2 equivalents) are placed in the flask under a nitrogen atmosphere. A small crystal of iodine can be added as an initiator. A solution of 3-bromo-2-methylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
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Carboxylation: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). Methyl chloroformate (1.1 equivalents) is added dropwise, maintaining the temperature below -60 °C.
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Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Logical Workflow for Troubleshooting Isomeric Impurities
Caption: Troubleshooting workflow for addressing isomeric impurities.
Signaling Pathway of Side Product Formation
Caption: Pathway of isomeric side product formation via direct lithiation.
References
Technical Support Center: Purification of Methyl 2-methylthiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-methylthiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities often stem from the Gewald synthesis reaction and can include:
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Unreacted Starting Materials: Such as the active methylene compound (e.g., methyl cyanoacetate), a ketone or aldehyde, and elemental sulfur.
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Catalyst Residues: If a basic catalyst like morpholine or triethylamine is used.
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Side-Reaction Byproducts: Dimeric or polymeric sulfur-containing byproducts.
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Solvent Residues: Residual solvents from the reaction or initial extraction steps.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most effective purification methods are typically:
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Recrystallization: Often from a suitable solvent like ethanol.[1]
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Column Chromatography: Using silica gel is a common method for separating the target compound from impurities.
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Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation can be effective.
Q3: My purified this compound is an oil, not a solid. How can I purify it?
A3: If the product is an oil, column chromatography is the preferred method of purification. If you suspect the compound should be a solid, it may be impure. In such cases, attempting to crystallize it from a different solvent system or using a seed crystal might induce solidification.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using a combination of the following analytical techniques:
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Thin-Layer Chromatography (TLC): To check for the presence of multiple components.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for solid compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent screen with small amounts of product is recommended. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Product remains in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization. |
Problem 2: Oily Product After Solvent Evaporation
| Possible Cause | Suggested Solution |
| Presence of impurities. | The impurities may be preventing crystallization. Attempt purification by column chromatography. |
| The compound is a low-melting solid or an oil at room temperature. | Confirm the expected physical state from literature sources. If it is an oil, proceed with chromatography or distillation for purification. |
| Residual solvent. | Ensure all solvent has been removed under high vacuum. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | Perform TLC analysis with different solvent systems to find an eluent that provides good separation between your product and the impurities (aim for a product Rf of 0.2-0.4). |
| Column was overloaded. | Use a larger column or reduce the amount of crude product loaded. |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like flash chromatography with a shallower gradient. |
| Compound streaking on the column. | Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid may help. For basic impurities, a small amount of triethylamine can be beneficial. |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.
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Elution: Add the eluent to the top of the column and begin to collect fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Methyl 2-methylthiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-methylthiophene-3-carboxylate. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition pathways for this compound under thermal stress?
A1: While specific experimental data for this compound is limited, decomposition is likely to proceed through pathways similar to other thiophene derivatives. The primary pathways are expected to involve the cleavage of the thiophene ring and reactions of the substituent groups. Key potential pathways include:
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Decarboxylation: Loss of the methyl carboxylate group to form 2-methylthiophene.
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Ring Cleavage: Fragmentation of the thiophene ring, potentially initiated by C-S bond scission, leading to the formation of various volatile sulfur compounds and unsaturated hydrocarbons. Theoretical studies on thiophene pyrolysis suggest the formation of species like thioketene, ethyne, and the thioformyl radical (HCS).[1]
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Hydrogen Sulfide Elimination: Desulfurization can occur at high temperatures, leading to the formation of H₂S and polymeric materials.[2]
Q2: Is this compound susceptible to photodegradation?
A2: Yes, thiophene and its derivatives are known to be sensitive to light. Exposure to UV radiation can induce photochemical reactions, leading to decomposition. The expected photodegradation pathways may involve the formation of reactive intermediates and subsequent polymerization or rearrangement reactions. It is recommended to store the compound in amber vials or in the dark to minimize photodegradation. Studies on the radiation-driven decomposition of similar compounds like thiophene and methylthiophenes have been conducted, indicating their susceptibility to degradation.[3]
Q3: What are the likely products of hydrolysis of the ester group in this compound?
A3: Under acidic or basic conditions, the methyl ester group is susceptible to hydrolysis. This reaction will yield 2-methylthiophene-3-carboxylic acid and methanol. The rate of hydrolysis is dependent on the pH and temperature of the solution.
Q4: I am observing a color change in my sample of this compound upon storage. What could be the cause?
A4: A color change, often to a yellow or brown hue, typically indicates the onset of decomposition or the presence of impurities. This can be caused by:
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Oxidation: Exposure to air can lead to the oxidation of the thiophene ring.
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Photodegradation: As mentioned, exposure to light can cause decomposition.
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Trace Impurities: The presence of acidic or basic impurities can catalyze degradation reactions.
It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Symptoms:
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Appearance of extra peaks in NMR or LC-MS analysis.
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Lower than expected yield of the desired product.
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Formation of a dark-colored reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Thermal Decomposition | If the reaction is performed at an elevated temperature, consider if the temperature is high enough to cause decomposition. Try running the reaction at a lower temperature. Theoretical studies on thiophene indicate high thermal stability, but this can be affected by substituents.[2] |
| Instability in Reaction Medium | The compound may be unstable in the presence of strong acids, bases, or certain reagents. Perform a stability study of the starting material under the reaction conditions without the other reactants to assess its stability. |
| Contamination of Starting Material | The starting material may contain impurities that are leading to side reactions. Re-purify the this compound using techniques such as recrystallization or column chromatography. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
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High variability in assay results between batches of the compound.
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Loss of activity of the compound in solution over time.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis in Aqueous Buffer | The ester functionality may be hydrolyzing to the corresponding carboxylic acid in your aqueous assay buffer, which could have different biological activity. Prepare fresh solutions of the compound for each experiment. Analyze the stability of the compound in the buffer over the time course of the assay using LC-MS. |
| Adsorption to Labware | Thiophene derivatives can be "sticky" and adsorb to plastic surfaces. Use low-adhesion microplates or glass vials. Include a surfactant in the buffer if compatible with the assay. |
| Decomposition in Solution | The compound may be degrading in the solvent used for the assay (e.g., DMSO). Prepare stock solutions fresh and store them at low temperatures. Check the purity of the stock solution periodically. |
Hypothesized Decomposition Data
Table 1: Hypothetical Thermal Decomposition Products and Conditions
| Temperature (°C) | Major Decomposition Products | Minor Decomposition Products |
| 150 - 200 | 2-Methylthiophene, CO₂, Methanol | Minor ring-opened fragments |
| > 250 | H₂S, Methane, Ethyne, Carbon disulfide, Polymeric materials[2] | Various small hydrocarbons and sulfur-containing compounds |
Table 2: Hypothetical Hydrolytic Stability
| Condition | Half-life (t₁/₂) | Major Product |
| pH 4 (Aqueous Buffer) | ~ 48 hours | 2-Methylthiophene-3-carboxylic acid |
| pH 7.4 (Aqueous Buffer) | ~ 120 hours | 2-Methylthiophene-3-carboxylic acid |
| pH 9 (Aqueous Buffer) | ~ 24 hours | 2-Methylthiophene-3-carboxylic acid |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
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Sample Preparation: Place a known amount (e.g., 5-10 mg) of this compound into a clean, dry vial.
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Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) and seal it.
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Heating: Place the vial in a temperature-controlled oven or a heating block at the desired temperature (e.g., in increments of 20°C, starting from 100°C).
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Time Points: At specific time intervals (e.g., 1, 4, 8, 24 hours), remove a vial from the heat source and allow it to cool to room temperature.
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Analysis: Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile or methanol) and analyze by a suitable method like HPLC or GC-MS to quantify the remaining amount of the parent compound and identify any degradation products.
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Data Interpretation: Plot the percentage of the remaining parent compound against time for each temperature to determine the rate of decomposition.
Protocol 2: Assessment of Photostability
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Solution Preparation: Prepare a solution of this compound of a known concentration in a photochemically inert solvent (e.g., acetonitrile).
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Sample Exposure: Transfer the solution to a quartz cuvette or a UV-transparent vial.
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Control Sample: Prepare an identical sample but wrap the vial in aluminum foil to serve as a dark control.
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Irradiation: Expose the sample to a light source with a defined wavelength and intensity (e.g., a xenon lamp simulating sunlight or a specific UV lamp).
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Time Points: At regular intervals, take an aliquot from the exposed and control samples.
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Analysis: Analyze the aliquots by HPLC with a UV detector to monitor the decrease in the concentration of the parent compound and the formation of photoproducts.
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Data Analysis: Compare the degradation in the exposed sample to the control to determine the extent of photodegradation.
Visualizations
Caption: Hypothesized decomposition pathways for this compound.
Caption: Experimental workflow for assessing thermal stability.
References
Technical Support Center: Purification of Methyl 2-methylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-methylthiophene-3-carboxylate. The following sections address common issues related to the removal of impurities and offer detailed experimental protocols.
Troubleshooting Guide
Q1: My ¹H NMR spectrum shows unexpected peaks after synthesis. What are the likely impurities?
A1: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of starting materials, reagents, or side-products. Common impurities could include:
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Unreacted Starting Materials: Depending on the synthetic route, this could be 2-methylthiophene or a related precursor.
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Reagents: Reagents used in the synthesis, such as acylating or methylating agents, may persist if not properly quenched or removed.
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Solvents: Residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate, methanol) are a frequent source of extraneous peaks.
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By-products: Isomeric products or compounds formed from side reactions can also be present. For instance, if starting from 3-methylthiophene-2-carboxylic acid, incomplete esterification would leave the starting acid in the product mixture.
To identify the impurity, compare the chemical shifts of the unknown peaks with the known spectra of potential starting materials and solvents. Further analysis using techniques like LC-MS or GC-MS can help confirm the identity of the impurity.[1][2][3]
Q2: I'm observing a persistent baseline impurity in my HPLC analysis. How can I remove it?
A2: A persistent baseline impurity that is difficult to separate by standard chromatography can be challenging. Here are a few strategies to consider:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically vary the polarity of your mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation.[4][5]
-
Stationary Phase: If using a standard silica gel column, consider switching to a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), which may offer different selectivity.
-
-
Recrystallization: This is an effective technique for removing small amounts of impurities. The choice of solvent is critical. A solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol has been reported as a suitable recrystallization solvent for similar thiophene derivatives.[6]
-
Chemical Treatment: If the impurity is acidic (e.g., unreacted carboxylic acid), a simple wash of the crude product (dissolved in an organic solvent) with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can effectively remove it.[7] Conversely, a basic impurity can be removed with a dilute acid wash.
Q3: My purified product is a yellow oil/solid, but the literature reports it as a different color. Does this indicate an impurity?
A3: While a color difference can indicate the presence of impurities, it is not always the case. Trace amounts of highly colored by-products can impart a noticeable color to the final product without significantly affecting its purity as determined by NMR or HPLC. However, it is best practice to aim for the reported physical appearance. Column chromatography is typically very effective at removing colored impurities.[8] If the color persists after chromatography, it may be inherent to the product under your specific isolation conditions. Always rely on analytical data (NMR, MS, HPLC) to confirm purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of this compound and related compounds is column chromatography on silica gel.[8] This technique is highly effective at separating the target compound from starting materials, by-products, and baseline impurities.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial method for monitoring reaction progress and quickly assessing the purity of column fractions.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can detect trace impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual impurities.[8]
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps in the identification of unknown impurities.[1][3][9]
Q3: Are there any stability concerns when handling this compound during purification?
A3: Thiophene derivatives can be sensitive to strong acids and oxidants. During purification, it is advisable to use neutral conditions where possible. If acidic impurities are present and an acid-base extraction is required, use dilute and mild reagents. When concentrating the product after chromatography, avoid excessive heat as this can sometimes lead to degradation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar solvent of your chosen mobile phase (e.g., petroleum ether or hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase. The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect the eluent in fractions. Spot each fraction on a TLC plate and visualize using a UV lamp (254 nm).
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Recommended Solvent Systems
| Mobile Phase Composition (v/v) | Application Notes |
| Petroleum Ether / Ethyl Acetate (120:1) | A good starting point for eluting non-polar compounds.[8] |
| Petroleum Ether / Ethyl Acetate (4:1) | Increased polarity for eluting the target compound.[8] |
| Hexane / Ethyl Acetate (Gradient) | A gradient from low to high ethyl acetate concentration can provide excellent separation. |
Protocol 2: Recrystallization
This protocol is suitable for the final purification step to obtain a high-purity solid product, assuming the compound is a solid at room temperature.
Methodology:
-
Solvent Selection: Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol is a common choice for similar compounds.[6]
-
Dissolution: Place the crude or semi-pure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common impurities during purification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. ajrconline.org [ajrconline.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. METHYL 3-METHYLTHIOPHENE-2-CARBOXYLATE | 81452-54-2 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Methyl 2-methylthiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 2-methylthiophene-3-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for TLC analysis of the reaction to form this compound?
A1: A good starting point for TLC analysis is to use silica gel plates (e.g., Silica Gel 60 F254) with a mobile phase of hexane and ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexane:ethyl acetate). The starting materials, typically a ketone and a cyanoacetate derivative, are generally more polar than the less polar product, this compound.[1][2] Visualization can be achieved under a UV lamp at 254 nm.[3]
Q2: How can I be sure my reaction has gone to completion using TLC?
A2: To confirm reaction completion, you should observe the disappearance of the starting material spot(s) on the TLC plate.[3] It is crucial to run a co-spot, which involves spotting the starting material and the reaction mixture in the same lane. This helps to definitively identify the starting material spot in the reaction mixture. A complete reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.
Q3: What is a suitable HPLC method for monitoring the synthesis of this compound?
A3: A reverse-phase HPLC method is generally suitable for this compound. A C18 column is a good initial choice. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water.[4] A gradient elution, starting with a higher water percentage and increasing the organic solvent percentage over time, will likely provide good separation of reactants, intermediates, and the final product. UV detection at a wavelength around 254 nm is appropriate.
Q4: My thiophene derivative appears to be degrading on the silica gel TLC plate. What can I do?
A4: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[1] If you suspect degradation, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase.[5] Alternatively, using neutral alumina plates can be a good option for acid-sensitive compounds.[1]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Streaking or elongated spots | Sample is overloaded. The compound is acidic or basic. The compound is very polar. | Dilute the sample before spotting.[5] Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase (0.1-2.0%).[5] Consider using a more polar mobile phase or a different stationary phase like reverse-phase TLC plates.[5] |
| Spots are not visible | The sample is too dilute. The compound is not UV-active. The solvent level in the chamber was above the spotting line. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6] Use a staining method such as potassium permanganate or iodine vapor to visualize the spots.[3] Ensure the solvent level is below the origin line on the TLC plate.[6] |
| Rf values are too high or too low | The mobile phase is too polar or not polar enough. | If the Rf is too high (spots are near the solvent front), the eluent is too polar; decrease the proportion of the polar solvent.[5] If the Rf is too low (spots are near the baseline), the eluent is not polar enough; increase the proportion of the polar solvent.[5] |
| Reactant and product spots have very similar Rf values | The chosen mobile phase does not provide adequate separation. | Systematically screen different solvent systems. Try adding a third solvent with a different polarity to the mobile phase to improve selectivity. Using a longer TLC plate may also improve separation. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Baseline noise or drift | Contaminated or poorly mixed mobile phase. Air bubbles in the system. Detector lamp is failing. | Use high-purity solvents and degas the mobile phase thoroughly.[7][8] Purge the pump and detector to remove any trapped air.[9] Check the lamp's usage hours and replace it if necessary. |
| Peak tailing | Interaction of the analyte with active sites on the column. The sample is overloaded. | Add a modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase to sharpen peaks. Reduce the injection volume or the sample concentration. |
| Shifting retention times | Inconsistent mobile phase composition. Column temperature fluctuations. Column degradation. | Ensure the mobile phase is prepared accurately and consistently.[9] Use a column oven to maintain a stable temperature.[8] Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions. |
| Split peaks | A void has formed at the column inlet. The sample solvent is incompatible with the mobile phase. | Reverse the column and flush it with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced. Dissolve the sample in the mobile phase whenever possible.[10][11] |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: At timed intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[3] Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane.[3]
-
Spotting: On the origin line, spot the diluted reaction mixture. Also, spot the starting materials for reference. A co-spot (spotting the starting material and reaction mixture in the same lane) is highly recommended.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[3] Circle the spots with a pencil.
-
Analysis: Calculate the Rf (Retardation factor) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Monitor the disappearance of the starting material spots and the appearance of the product spot.
Protocol 2: HPLC Monitoring of this compound Synthesis
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Column Temperature: 30 °C
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Sample Preparation: At specified time points, take a small aliquot from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or a suitable buffer). Dilute the aliquot with the mobile phase (e.g., 50:50 water:acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.
-
Data Analysis: Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the product, this compound.
Quantitative Data Summary
Table 1: Hypothetical TLC Data for Reaction Monitoring
| Compound | Hypothetical Rf Value (9:1 Hexane:EtOAc) | Appearance under UV (254 nm) |
| Starting Material A (e.g., a β-ketoester) | 0.2 | Dark spot |
| Starting Material B (e.g., a source of sulfur) | Baseline | May not be UV active |
| This compound (Product) | 0.6 | Dark spot |
| Potential Byproduct | 0.4 | Faint spot |
Table 2: Hypothetical HPLC Data for Reaction Monitoring
| Compound | Hypothetical Retention Time (min) |
| Starting Material A (e.g., a β-ketoester) | 4.5 |
| This compound (Product) | 12.8 |
| Potential Byproduct | 9.2 |
Visualizations
Caption: Workflow for reaction monitoring using TLC and HPLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labcompare.com [labcompare.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. mastelf.com [mastelf.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-methylthiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the common and scalable route of Fischer esterification of 3-methylthiophene-2-carboxylic acid.
Route 1: Fischer Esterification of 3-Methylthiophene-2-carboxylic acid
Q1: My Fischer esterification reaction to produce this compound is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in Fischer esterification is a common problem as the reaction is an equilibrium process.[1] To drive the reaction towards the product, consider the following troubleshooting steps:
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Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials.[2]
-
Excess Alcohol: Using a large excess of methanol (which can also act as the solvent) will drive the equilibrium towards the formation of the methyl ester.[1][2]
-
Catalyst Activity: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[1] The catalyst should be fresh and anhydrous.
-
Reaction Time and Temperature: While heating is necessary, prolonged exposure to high temperatures in the presence of a strong acid can sometimes lead to side reactions or degradation of the product. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Q2: I am observing significant byproduct formation during the esterification. What are these impurities and how can I minimize them?
A2: Byproduct formation can complicate purification and reduce the overall yield. Common impurities in this synthesis may include:
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Unreacted 3-methylthiophene-2-carboxylic acid: This is the most common impurity if the reaction does not go to completion.
-
Decomposition products: Thiophene rings can be sensitive to strong acidic conditions and high temperatures, potentially leading to polymerization or other degradation pathways.
To minimize byproducts:
-
Optimize Reaction Conditions: As mentioned above, drive the reaction to completion to consume the starting carboxylic acid. Avoid excessive heating or prolonged reaction times.
-
Purification Strategy: The crude product can be purified by distillation under reduced pressure. An initial workup involving washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted carboxylic acid and the acid catalyst.[4]
Q3: What are the key considerations when scaling up the synthesis of this compound from a lab scale to a pilot or production scale?
A3: Scaling up this synthesis requires careful consideration of several factors to maintain safety, efficiency, and product quality.
-
Heat Transfer: The esterification reaction is typically heated to reflux. On a larger scale, efficient heat transfer becomes critical to maintain a consistent temperature throughout the reaction mixture and avoid localized overheating, which could lead to byproduct formation.
-
Mixing: Ensure adequate agitation to maintain a homogenous reaction mixture, especially if dealing with slurries or multiple phases.
-
Reagent Addition: The order and rate of reagent addition should be carefully controlled, particularly the addition of the strong acid catalyst.
-
Workup and Purification: Liquid-liquid extractions and distillations need to be adapted for larger volumes. Vacuum distillation is a common method for purifying the final product at scale.
Data Presentation
Table 1: Effect of Scale on Reaction Parameters for the Esterification of 3-Methylthiophene-2-carboxylic acid
| Parameter | Lab Scale (e.g., 15 g acid)[4] | Pilot Scale (Hypothetical) | Production Scale (Hypothetical) |
| Starting Material | 3-methylthiophene-2-carboxylic acid | 3-methylthiophene-2-carboxylic acid | 3-methylthiophene-2-carboxylic acid |
| Reagents | Methanol, Sulfuric Acid | Methanol, Sulfuric Acid | Methanol, p-Toluenesulfonic acid |
| Solvent | Methanol | Toluene (with Dean-Stark) | Toluene (with Dean-Stark) |
| Reaction Time | 12 hours[4] | 8-12 hours | 6-10 hours |
| Typical Yield | 97%[4] | 90-95% | >95% |
| Purity (Post-workup) | >95% (NMR)[4] | >98% (GC) | >99% (GC) |
| Purification Method | Aqueous workup, concentration[4] | Aqueous workup, fractional distillation | Aqueous workup, fractional distillation |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification[4]
This protocol describes the synthesis of the target compound from its corresponding carboxylic acid.
Materials:
-
3-methylthiophene-2-carboxylic acid (15 g, 105 mmol)
-
Methanol (150 mL)
-
Concentrated sulfuric acid (7.5 mL)
-
Ethyl acetate (200 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylthiophene-2-carboxylic acid (15 g, 105 mmol) in methanol (150 mL).
-
Slowly and dropwise, add concentrated sulfuric acid (7.5 mL) to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.
Expected Yield: ~20 g (97%)
Mandatory Visualization
Troubleshooting Workflow for Low Yield in Fischer Esterification
Caption: Troubleshooting decision tree for low yield in Fischer esterification.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of the target compound.
References
"Methyl 2-methylthiophene-3-carboxylate" handling and safety precautions
This guide provides essential handling and safety information for researchers, scientists, and drug development professionals working with Methyl 2-methylthiophene-3-carboxylate (CAS No. 53562-51-9).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data, this compound is considered hazardous. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a NIOSH/MSHA approved respirator.[2][3]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and safety of the compound.
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is necessary in the event of accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]
Q5: How should I handle spills of this compound?
A5: In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE) as outlined in Q2.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Avoid generating dust.
-
Prevent the spill from entering drains or waterways.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 53562-51-9 | [4] |
| Molecular Formula | C₇H₈O₂S | [5] |
| Molecular Weight | 156.20 g/mol | [5] |
Experimental Workflow & Safety Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical approach to ensuring laboratory safety.
Caption: Handling and Emergency Workflow.
Caption: Hazard Identification and Control Logic.
References
Preventing polymerization of thiophene derivatives during reaction
Welcome to the Technical Support Center for handling thiophene derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing unwanted polymerization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted polymerization of thiophene derivatives during a reaction?
A1: Unwanted polymerization of thiophene derivatives is typically initiated by three main pathways:
-
Acid-Catalyzed Polymerization: Thiophene rings are susceptible to protonation by strong acids, which can lead to oligomerization or polymerization. For instance, exposure to hot phosphoric acid can cause thiophene to form trimers.[1]
-
Oxidative Polymerization: The presence of oxidizing agents can lead to the formation of radical cations, which are key intermediates in the polymerization of thiophenes. This is a common method for intentionally synthesizing polythiophenes but can be an undesired side reaction. High applied potentials in electrochemical reactions can also induce polymerization.[2]
-
Radical Polymerization: For thiophene derivatives containing vinyl or other polymerizable groups, polymerization can be initiated by radical species. These radicals can be generated from impurities like peroxides (formed from solvents exposed to air), thermal energy, or UV light.
Q2: What are common signs that unwanted polymerization is occurring in my reaction?
A2: Several indicators may suggest that your thiophene derivative is polymerizing:
-
Formation of insoluble, often colored, precipitates or tars.
-
A significant increase in the viscosity of the reaction mixture.
-
Broad, poorly resolved peaks in your NMR spectrum, characteristic of polymeric material.
-
Difficulty in isolating the desired product, with much of the material remaining at the baseline on a TLC plate.
-
Lower than expected yield of the desired product.
Q3: How can I purify my thiophene monomer to prevent polymerization?
A3: Purifying the thiophene monomer is a critical first step to remove potential initiators of polymerization. Two common methods are:
-
Distillation: For liquid monomers, distillation under reduced pressure and inert atmosphere (e.g., nitrogen or argon) can remove non-volatile impurities and dissolved oxygen. It is crucial to keep the distillation temperature as low as possible to prevent thermal polymerization.[3]
-
Alumina Plug Filtration: Passing a solution of the thiophene derivative through a short plug of basic or neutral alumina can remove acidic impurities and baseline contaminants. This is a quick and effective method for pre-purification before a reaction.
Q4: What types of inhibitors can I add to my reaction to prevent polymerization?
A4: Several types of inhibitors can be added to the reaction mixture or for storage:
-
Radical Inhibitors: These compounds scavenge free radicals that can initiate polymerization. Common examples include butylated hydroxytoluene (BHT), hydroquinone (HQ), and hydroquinone monomethyl ether (MeHQ).[4] For vinylthiophene derivatives, α-nitroso-β-naphthol has been used as a stabilizer.[3]
-
Acid Scavengers: To prevent acid-catalyzed polymerization, a non-nucleophilic base can be added to neutralize any acidic impurities or byproducts. Examples include proton sponge or basic alumina.
Troubleshooting Guide: Unwanted Polymerization
This guide provides a structured approach to diagnosing and solving issues with unwanted polymerization.
Problem: My Suzuki coupling reaction with a bromothiophene derivative is giving a low yield, and I'm observing a significant amount of black, insoluble material.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Acidic Conditions | Check the pH of your reaction mixture. Some boronic acids can be acidic, or acidic impurities may be present. | Add a non-nucleophilic base like proton sponge or potassium fluoride (KF) instead of stronger bases that can promote side reactions.[5] |
| Oxidative Side Reactions | Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). | Sparge your solvents with an inert gas before use. Use freshly distilled and degassed solvents. |
| Radical Initiators | Test your solvents for the presence of peroxides using peroxide test strips. | Use freshly distilled solvents (e.g., THF, dioxane) to remove peroxides. Store solvents over activated molecular sieves. |
| High Temperature | Monitor the internal temperature of your reaction. Localized overheating can promote thermal polymerization. | Reduce the reaction temperature if possible. Ensure efficient stirring to maintain a uniform temperature. |
| Monomer Impurity | Analyze your starting thiophene derivative by GC-MS or NMR for any impurities. | Purify the monomer by distillation or by passing it through a plug of basic alumina before use. |
Quantitative Data Summary
The choice and concentration of a polymerization inhibitor depend on the specific thiophene derivative and the reaction conditions. The following table provides a general guideline for common radical inhibitors.
| Inhibitor | Chemical Structure | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) |
| 100 - 1000 ppm | A common and effective radical scavenger. |
| Hydroquinone (HQ) |
| 100 - 500 ppm | Effective, but can sometimes interfere with catalytic cycles. |
| Hydroquinone monomethyl ether (MeHQ) |
| 200 ppm | Often used for stabilizing acrylic monomers.[6] |
| α-Nitroso-β-naphthol |
| ~0.1 wt% | Specifically mentioned for stabilizing 2-vinylthiophene during distillation.[3] |
Experimental Protocols
Protocol 1: Purification of a Liquid Thiophene Monomer by Vacuum Distillation
Objective: To remove non-volatile impurities, dissolved oxygen, and potential polymerization initiators from a liquid thiophene derivative.
Materials:
-
Liquid thiophene derivative
-
Radical inhibitor (e.g., a few crystals of BHT or a pinch of hydroquinone)
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and gauge
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle and stirrer
Procedure:
-
Assemble the distillation apparatus and ensure all glassware is dry.
-
Add the crude liquid thiophene derivative and a magnetic stir bar to the distillation flask.
-
Add a small amount of a radical inhibitor to the distillation flask to prevent polymerization at elevated temperatures.
-
Connect the apparatus to a vacuum line and an inert gas source.
-
Carefully evacuate the system and then backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Begin stirring and gently heat the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Collect the purified monomer in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.
-
Monitor the head temperature and collect the fraction that distills at a constant temperature.
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly reintroducing the inert gas to atmospheric pressure.
-
Store the purified monomer under an inert atmosphere in a refrigerator, with a small amount of inhibitor if it will not be used immediately.
Protocol 2: Removal of Acidic Impurities using an Alumina Plug
Objective: To remove acidic impurities from a solution of a thiophene derivative.
Materials:
-
Solution of the thiophene derivative in a non-polar organic solvent (e.g., hexanes, dichloromethane)
-
Basic or neutral alumina
-
Glass column or pipette with a cotton or glass wool plug
-
Collection flask
Procedure:
-
Prepare a short column by plugging a Pasteur pipette or a small chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand (optional, but recommended for better packing).
-
Fill the column with 2-3 cm of basic or neutral alumina.
-
Gently tap the column to ensure even packing.
-
Pre-wet the column with the pure solvent.
-
Carefully load the solution of the thiophene derivative onto the top of the alumina plug.
-
Elute the solution through the plug using gentle pressure from an inert gas line or a pipette bulb if necessary.
-
Collect the purified solution in a clean, dry flask.
-
Rinse the alumina with a small amount of fresh solvent to ensure complete recovery of the product.
-
The resulting solution is ready for use in the subsequent reaction.
Visualizations
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Monomer purification decision workflow.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Utility of Methyl and Ethyl 2-Methylthiophene-3-carboxylate
In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). Among the vast array of heterocyclic building blocks, substituted thiophenes are of particular interest due to their prevalence in a multitude of clinically successful drugs. This guide provides a detailed comparison of two closely related thiophene derivatives, Methyl 2-methylthiophene-3-carboxylate and Ethyl 2-methylthiophene-3-carboxylate, focusing on their synthesis, reactivity, and applications in drug discovery.
Physicochemical Properties
A brief overview of the fundamental properties of the two esters is presented in Table 1. The ethyl ester exhibits a slightly higher molecular weight, boiling point, and density, consistent with the addition of a methylene group.
| Property | This compound | Ethyl 2-methylthiophene-3-carboxylate |
| CAS Number | 53562-51-9 | 19432-66-7 |
| Molecular Formula | C₇H₈O₂S | C₈H₁₀O₂S |
| Molecular Weight | 156.20 g/mol | 170.23 g/mol |
| Boiling Point | Not reported | 115-117 °C at 15 mmHg |
| Density | Not reported | 1.146 g/cm³ |
Comparative Synthesis
Synthesis of 2-Methylthiophene-3-carboxylic Acid
A common route to 2-methylthiophene-3-carboxylic acid involves the hydrolysis of a corresponding ester or the carbonation of a Grignard or lithiated species derived from 2-methylthiophene.
Esterification
Once the carboxylic acid is obtained, standard esterification procedures can be employed to yield the desired methyl or ethyl ester.
General Esterification Workflow
Caption: General synthetic workflow for the preparation of methyl and ethyl 2-methylthiophene-3-carboxylate.
A practical and efficient, scalable synthesis for Ethyl 2-methylthiophene-3-carboxylate has been reported that avoids the use of strong bases like n-butyllithium and cryogenic conditions.[1] This process starts from the commercially available 2-methylthiophene and achieves a 52% overall yield on a multikilogram scale.[1] A similar approach could likely be adapted for the synthesis of the methyl ester by substituting ethanol with methanol.
Comparative Performance in Synthesis
While direct experimental data comparing the synthesis of the title compounds is lacking, general principles of chemical reactivity can offer insights.
-
Steric Hindrance : The methyl group is smaller than the ethyl group. In reactions where the ester is a substrate, such as hydrolysis or amidation, the methyl ester may react faster due to lower steric hindrance at the carbonyl carbon.
-
Reaction Yields : For the synthesis of related 2-aminothiophene-3-carboxylate derivatives via the Gewald reaction, both methyl and ethyl esters have been prepared with good to excellent yields, generally in the range of 70-85%.[2] This suggests that for many synthetic transformations, the choice between the methyl and ethyl ester may not significantly impact the overall yield.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methylthiophene-3-carboxylate
This protocol is adapted from a reported practical preparation.[1]
Materials:
-
2-Methylthiophene
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (in cyclohexane)
-
Dry ice (solid CO₂)
-
Ethanol
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-methylthiophene and TMEDA in toluene is cooled to -10 °C.
-
sec-Butyllithium is added dropwise, maintaining the temperature below 0 °C. The mixture is stirred for 1 hour.
-
The reaction mixture is added to a slurry of crushed dry ice in toluene, keeping the temperature below 10 °C.
-
The mixture is warmed to room temperature and then quenched with water.
-
The aqueous layer is separated, washed with toluene, and then acidified with concentrated hydrochloric acid.
-
The resulting precipitate, 2-methylthiophene-3-carboxylic acid, is filtered, washed with water, and dried.
-
A mixture of the carboxylic acid, ethanol, and a catalytic amount of concentrated sulfuric acid in toluene is heated at reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), the mixture is cooled and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford Ethyl 2-methylthiophene-3-carboxylate.
Protocol 2: Proposed Synthesis of this compound
This proposed protocol is based on the synthesis of the corresponding carboxylic acid followed by a standard Fischer esterification.
Materials:
-
2-Methylthiophene-3-carboxylic acid (prepared as in steps 1-6 of Protocol 1)
-
Methanol
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
2-Methylthiophene-3-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added carefully.
-
The mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Application in Drug Discovery
While specific applications for this compound and Ethyl 2-methylthiophene-3-carboxylate are not extensively documented, their 2-amino analogues are widely used as key intermediates in the synthesis of various biologically active compounds. These building blocks are particularly important in the development of kinase inhibitors.
Thiophene derivatives have been successfully incorporated into molecules that target various kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[3][4][5] For instance, thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene-3-carboxylates, are known to inhibit tyrosine kinases, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell proliferation and survival.[4]
Representative Kinase Inhibition Signaling Pathway
Caption: Thiophene-based kinase inhibitors can block receptor tyrosine kinase activity, thereby inhibiting downstream signaling pathways.
The choice between a methyl or ethyl ester in a synthetic campaign for a drug candidate can have subtle but important consequences. The ethyl ester may offer improved solubility in certain organic solvents, which can be advantageous in process chemistry. Conversely, the methyl ester, being less lipophilic, might be preferred in certain instances to fine-tune the overall physicochemical properties of the final API. Furthermore, "Methyl 3-amino-4-methylthiophene-2-carboxylate" serves as a key intermediate in the manufacturing of the local anesthetic, Articaine, highlighting the pharmaceutical relevance of this class of compounds.[6]
Conclusion
Both this compound and Ethyl 2-methylthiophene-3-carboxylate are valuable building blocks for organic synthesis, particularly in the realm of drug discovery. The ethyl ester benefits from a well-documented, scalable, and operationally simple synthesis. While a direct protocol for the methyl ester is less accessible, it can be readily prepared from the corresponding carboxylic acid.
The choice between these two esters will likely be dictated by the specific requirements of the subsequent synthetic steps and the desired properties of the final product. Factors such as steric tolerance of a reaction, desired solubility, and the potential for in vivo ester hydrolysis may all play a role in the decision-making process for medicinal and process chemists. Future studies directly comparing the reactivity and utility of these two esters would be of significant value to the scientific community.
References
- 1. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
Comparative analysis of different synthetic routes to "Methyl 2-methylthiophene-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to Methyl 2-methylthiophene-3-carboxylate, a key building block in the development of various pharmaceutical compounds. The routes are evaluated based on yield, starting materials, and reaction conditions, supported by experimental data from peer-reviewed sources.
Comparative Overview of Synthetic Routes
The two routes detailed below offer distinct approaches to the target molecule, each with its own set of advantages and disadvantages. Route 1 commences with the readily available 2-methylthiophene, while Route 2 utilizes 3-thiophenecarboxylic acid.
| Parameter | Route 1: From 2-Methylthiophene | Route 2: From 3-Thiophenecarboxylic Acid |
| Starting Material | 2-Methylthiophene | 3-Thiophenecarboxylic Acid |
| Key Intermediates | 3-Bromo-2-methylthiophene, Thienyl-Grignard reagent | 2-Methylthiophene-3-carboxylic acid |
| Overall Yield | ~52% (for the ethyl ester) | ~82% |
| Number of Steps | 2 | 2 |
| Reagents & Conditions | NBS, Acetic Acid; Mg, LiCl, THF, Methyl Chloroformate | LDA, THF, MeI; SOCl₂, Methanol |
| Advantages | Utilizes a simple, inexpensive starting material. | High overall yield. |
| Disadvantages | Involves the preparation of a Grignard reagent which requires anhydrous conditions. The use of "TurboGrignard" reagents improves reliability. | Requires the use of a strong, non-nucleophilic base (LDA) at low temperatures. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Route 1: Synthesis from 2-Methylthiophene
This route involves the bromination of 2-methylthiophene followed by a Lithium Chloride-mediated Grignard reaction (TurboGrignard) and subsequent carboxylation.
Step 1a: Synthesis of 3-Bromo-2-methylthiophene [1]
-
To a suspension of N-bromosuccinimide (NBS) in acetic acid (AcOH), a solution of 2-methylthiophene in AcOH is added dropwise at room temperature.
-
The mixture is stirred for 5 hours.
-
The reaction mixture is then poured into a mixture of n-heptane and water, and the layers are separated.
-
The organic layer is washed with aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3-bromo-2-methylthiophene, which can be used in the next step without further purification.
Step 1b: Synthesis of this compound (adapted from ethyl ester synthesis) [1]
-
A flask is charged with magnesium turnings, lithium chloride, and anhydrous tetrahydrofuran (THF).
-
A portion of a solution of 3-bromo-2-methylthiophene in THF is added to initiate the Grignard reaction.
-
The remaining solution of the bromide is added dropwise, maintaining a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour.
-
The resulting Grignard reagent is then added to a solution of methyl chloroformate in THF at a low temperature (e.g., -20°C).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, then dried.
-
The solvent is evaporated, and the residue is purified by column chromatography to afford this compound. The reported yield for the analogous ethyl ester is 52% over the two steps.[1]
Route 2: Synthesis from 3-Thiophenecarboxylic Acid
This pathway involves the directed ortho-metalation and methylation of 3-thiophenecarboxylic acid, followed by esterification.
Step 2a: Synthesis of 2-Methylthiophene-3-carboxylic acid [2]
-
To a solution of diisopropylamine in anhydrous THF at 0°C, a solution of n-butyllithium in hexanes is added dropwise to prepare a lithium diisopropylamide (LDA) solution.
-
After stirring, the solution is cooled to -60°C.
-
A solution of 3-thiophenecarboxylic acid in THF is added dropwise, and the mixture is stirred for 1 hour at this temperature.
-
Methyl iodide (MeI) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for another hour.
-
The reaction is quenched by acidification with aqueous HCl (to pH 1) and extracted with ethyl acetate.
-
The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is concentrated, and the residue is crystallized from water/acetic acid to give 2-methylthiophene-3-carboxylic acid as a pale-yellow solid with a reported yield of 85%.[2]
Step 2b: Synthesis of this compound [2]
-
To a solution of 2-methylthiophene-3-carboxylic acid (100 g, 703 mmol) in methanol (500 mL), thionyl chloride (200 mL, 2.76 mol) is added dropwise.[2]
-
The mixture is then heated at reflux for 3 hours.[2]
-
After cooling, the mixture is concentrated under reduced pressure.[2]
-
The residue is diluted with dichloromethane (CH₂Cl₂) and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.[2]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a brown oil. The reported yield is 96%.[1]
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. Route 2, starting from 3-thiophenecarboxylic acid, offers a significantly higher overall yield (approximately 82%) compared to Route 1 (approximately 52% for the ethyl ester). However, Route 2 requires the use of cryogenic temperatures and a potent organolithium base. In contrast, Route 1 utilizes more common and less hazardous reagents, with the "TurboGrignard" conditions offering a more reliable Grignard formation. The choice of synthesis will ultimately depend on the specific laboratory capabilities, scale of the reaction, and the cost and availability of starting materials.
References
Validating the Structure of Methyl 2-methylthiophene-3-carboxylate using 2D NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, provides a powerful tool for detailed molecular structure elucidation. This guide presents a comprehensive analysis of the 2D NMR data expected for Methyl 2-methylthiophene-3-carboxylate and compares it with its constitutional isomer, Methyl 3-methylthiophene-2-carboxylate , to demonstrate how these techniques can be used for definitive structure validation.
Predicted NMR Data for Structural Elucidation
While experimental spectra are the gold standard, predicted data based on the analysis of similar structures is an invaluable tool for confirming expected outcomes. The following tables summarize the predicted 1D and 2D NMR data for this compound. The chemical shifts are estimated based on known values for substituted thiophenes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | S | - | - |
| 2 | C | - | ~140 |
| 2-CH₃ | -CH₃ | ~2.5 | ~15 |
| 3 | C | - | ~125 |
| 3-COOCH₃ | C=O | - | ~163 |
| OCH₃ | ~3.8 | ~52 | |
| 4 | CH | ~7.0 | ~128 |
| 5 | CH | ~7.5 | ~130 |
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H-¹³C) |
| COSY | H4 ↔ H5 | - |
| HSQC | - | H4 ↔ C4H5 ↔ C52-CH₃ ↔ C(2-CH₃)OCH₃ ↔ C(OCH₃) |
| HMBC | - | H5 ↔ C3, C4, C(2)H4 ↔ C2, C3, C52-CH₃ ↔ C2, C3OCH₃ ↔ C(C=O) |
Comparative Analysis: Distinguishing Isomers
The key to validating the structure of this compound is to compare its expected 2D NMR data with that of a potential isomer, such as Methyl 3-methylthiophene-2-carboxylate. The different substitution pattern leads to distinct correlations in the HMBC spectrum, which provides unequivocal evidence for the correct structure.
Table 3: Predicted ¹H and ¹³C NMR Data Comparison of Thiophene Isomers
| Compound | Key Protons | Predicted ¹H Shift (ppm) | Key Carbons | Predicted ¹³C Shift (ppm) |
| This compound | 2-CH₃ | ~2.5 | C2 | ~140 |
| H4 | ~7.0 | C3 | ~125 | |
| H5 | ~7.5 | C=O | ~163 | |
| OCH₃ | ~3.8 | |||
| Methyl 3-methylthiophene-2-carboxylate | 3-CH₃ | ~2.2 | C2 | ~130 |
| H4 | ~6.9 | C3 | ~138 | |
| H5 | ~7.6 | C=O | ~162 | |
| OCH₃ | ~3.9 |
The most significant differences arise in the HMBC correlations. For this compound, the protons of the 2-methyl group are expected to show a correlation to C3, the carbon bearing the carboxylate group. Conversely, in Methyl 3-methylthiophene-2-carboxylate, the protons of the 3-methyl group would correlate with C2, the carbon attached to the carboxylate. These distinct long-range couplings provide a definitive method for distinguishing between the two isomers.
Experimental Protocols
The following are standard protocols for the acquisition of 2D NMR spectra on a typical 400 or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered sequence).
-
Spectral Width: 12-15 ppm in both dimensions.
-
Number of Scans (ns): 4-8.
-
Number of Increments (ni): 256-512.
-
Relaxation Delay (d1): 1.5-2.0 s.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsp (or equivalent gradient-selected, multiplicity-edited sequence).
-
¹H Spectral Width: 12-15 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Scans (ns): 2-4.
-
Number of Increments (ni): 128-256.
-
One-bond Coupling Constant (¹JCH): Optimized for ~145 Hz.
-
Relaxation Delay (d1): 1.5-2.0 s.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).
-
¹H Spectral Width: 12-15 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Scans (ns): 8-16.
-
Number of Increments (ni): 256-512.
-
Long-range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.
-
Relaxation Delay (d1): 1.5-2.0 s.
Visualization of the Validation Workflow
The logical process for validating the structure of this compound using 2D NMR can be visualized as a workflow. This diagram illustrates how data from each experiment is integrated to arrive at an unambiguous structural assignment.
A Comparative Guide to Purity Assessment of Methyl 2-methylthiophene-3-carboxylate by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of Methyl 2-methylthiophene-3-carboxylate. The methodologies, supported by illustrative experimental data, are detailed to assist in selecting the most appropriate analytical strategy.
Introduction to Purity Assessment Techniques
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds with high accuracy and precision.[1][2] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself, instead relying on a certified internal standard. This makes it particularly valuable for the characterization of new chemical entities and for providing traceable purity values.[2]
Alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for purity analysis.[3] HPLC separates compounds based on their polarity, while GC is suitable for volatile and thermally stable compounds.[3] These techniques are powerful for identifying and quantifying impurities, but typically determine relative purity unless a certified reference material of the analyte is available.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on several factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by Flame Ionization Detector (FID). |
| Quantitation | Absolute (purity determined against a certified internal standard). | Relative (area percent) or absolute (with a specific reference standard). | Relative (area percent) or absolute (with a specific reference standard). |
| Selectivity | High, based on unique chemical shifts of protons. | Good for separating closely related structures and non-volatile impurities. | Excellent for separating volatile and semi-volatile impurities.[3] |
| Sample Throughput | Moderate | High | High |
| Illustrative Purity (%) | 99.5 ± 0.2 | 99.6 (Area %) | 99.7 (Area %) |
| Illustrative LOD/LOQ | ~0.05% / ~0.15% | ~0.01% / ~0.03% | ~0.005% / ~0.015% |
| Key Advantages | Absolute quantification without an analyte-specific standard, non-destructive.[4] | High sensitivity, robust, and widely available.[3] | Very high sensitivity for volatile impurities and residual solvents. |
| Key Limitations | Lower sensitivity compared to chromatographic methods, requires soluble samples. | Requires a reference standard for absolute quantification, potential for non-UV active impurities to be missed. | Limited to thermally stable and volatile compounds, derivatization may be required.[3] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for qNMR, HPLC, and GC analysis of this compound.
1. Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical balance with readability of at least 0.01 mg
Materials:
-
This compound (analyte)
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant nuclei).
-
Number of Scans: 16
-
Acquisition Time: ≥ 3 s
-
Spectral Width: -2 to 12 ppm
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet signal of the methyl ester protons of this compound (expected around 3.8 ppm) and the singlet signal of the vinyl protons of maleic acid (around 6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
2. High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound by HPLC with UV detection.
Chromatographic System:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-5 min: 50% B
-
5-20 min: 50-95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
Purity Calculation: The purity is determined by the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks.
3. Gas Chromatography (GC)
Objective: To assess the purity and detect volatile impurities in this compound by GC with Flame Ionization Detection (FID).
Chromatographic System:
-
GC system with an FID detector, split/splitless injector, and autosampler.
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
Purity Calculation: The purity is determined by the area percentage method, comparing the peak area of the main component to the total peak area.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
Comparative Analysis of the Biological Activities of Methyl 2-methylthiophene-3-carboxylate Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and antimicrobial potential of emerging thiophene-based compounds.
Derivatives of Methyl 2-methylthiophene-3-carboxylate have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in the understanding of their mechanisms of action.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, which can be synthesized from this compound precursors, have shown significant promise as anticancer agents. Their efficacy has been demonstrated against a variety of cancer cell lines, with several compounds exhibiting potent inhibitory activity against key signaling molecules involved in tumor growth and angiogenesis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | - |
| HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | - | |
| 8b | PC3 (Prostate) | 16.35 | Sorafenib | >50 |
| HepG2 (Liver) | 8.24 | Sorafenib | 9.87 | |
| KD-8 | Panc1 (Pancreatic) | ~2.1 (average) | - | - |
| SW1990 (Pancreatic) | ~2.1 (average) | - | - | |
| CT26 (Colorectal) | ~2.1 (average) | - | - | |
| 14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| 13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 |
| 9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 |
| 12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 |
| 10b | MCF-7 (Breast) | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 10e | MCF-7 (Breast) | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
Data sourced from multiple studies.[1][2][3][4]
Anti-inflammatory Activity
Certain derivatives of 2-aminothiophene-3-carboxylate, another class of compounds accessible from the core structure, have demonstrated notable anti-inflammatory properties. These compounds have been evaluated using in vivo models of inflammation, showing a reduction in edema and inflammatory markers.
Quantitative Comparison of Anti-inflammatory Activity
The table below presents the in vivo anti-inflammatory activity of selected 2-aminothiophene derivatives in the carrageenan-induced rat paw edema model.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Compound 15 | 50 | 58.46 | Indomethacin | - | 47.73 |
Data is indicative of the potential of this class of compounds.
Antimicrobial Activity
Thiophene-3-carboxamide derivatives have been investigated for their antimicrobial potential against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the MIC values of representative thiophene derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiophene derivatives | Acinetobacter baumannii (Col-R) | 16 - 32 (MIC50) | - | - |
| Escherichia coli (Col-R) | 8 - 32 (MIC50) | - | - | |
| Thiophene/Carboxamides | Bacillus anthracis | 4 - >16 | Ciprofloxacin | <0.015 |
| Francisella tularensis | 4 - >16 | Ciprofloxacin | 0.03 | |
| Yersinia pestis | 8 - >16 | Ciprofloxacin | <0.015 | |
| Burkholderia mallei | 8 - >16 | Ciprofloxacin | 0.25 |
Data highlights the broad-spectrum potential of these derivatives.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for the key biological assays mentioned in this guide.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the rat's hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., every hour for 6 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A generalized workflow from chemical synthesis to lead optimization.
VEGFR-2 Signaling Pathway in Angiogenesis
Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][6][7][8][9]
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-reactivity studies of antibodies raised against "Methyl 2-methylthiophene-3-carboxylate" derivatives
Comparative Analysis of Antibody Cross-Reactivity for Methyl 2-methylthiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against this compound. The data presented is illustrative, designed to guide researchers in evaluating antibody specificity for small molecule immunoassays. The experimental protocols provided are standardized methodologies for conducting such analyses.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The development of specific antibodies against this molecule and its derivatives is crucial for pharmacokinetic and pharmacodynamic studies, as well as for the development of diagnostic assays. As a small molecule, this compound acts as a hapten and requires conjugation to a larger carrier protein to elicit an immune response for antibody production.[3]
This guide focuses on the cross-reactivity profile of a hypothetical antibody, "pAb-M2MTC," raised against a this compound-KLH conjugate. Cross-reactivity is a critical parameter that defines the specificity of an antibody, indicating its ability to bind to molecules other than the target antigen. Understanding this profile is essential to ensure the accuracy and reliability of any immunoassay.
Quantitative Cross-Reactivity Analysis
The cross-reactivity of the pAb-M2MTC antibody was assessed against a panel of structurally related derivatives of this compound. The primary methods used for this analysis were Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Data
Competitive ELISA is a highly sensitive technique for detecting small molecules.[4][5] The assay measures the concentration of an antigen by its ability to compete with a labeled antigen for a limited number of antibody binding sites.[5][6] The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximal signal. The cross-reactivity is then calculated relative to the target analyte.
Table 1: Cross-Reactivity Profile of pAb-M2MTC Antibody by Competitive ELISA
| Compound Tested | Structure | IC50 (nM) | Cross-Reactivity (%)* |
| This compound (Immunogen) | 15 | 100 | |
| 2-Methylthiophene-3-carboxylic acid | 45 | 33.3 | |
| Methyl 2-bromomethylthiophene-3-carboxylate | 150 | 10.0 | |
| Methyl 5-bromo-2-methylthiophene-3-carboxylate | 800 | 1.9 | |
| 2-Acetylthiophene | > 10,000 | < 0.1 | |
| Thiophene-3-carboxylic acid | 2,500 | 0.6 |
*Cross-Reactivity (%) = (IC50 of Immunogen / IC50 of Tested Compound) x 100
Surface Plasmon Resonance (SPR) Data
Surface Plasmon Resonance (SPR) is a label-free technique used to measure biomolecular interactions in real-time.[7][8][9] It provides kinetic data on the association (ka) and dissociation (kd) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity.
Table 2: Binding Affinity of pAb-M2MTC Antibody by Surface Plasmon Resonance
| Compound Tested | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound (Immunogen) | 1.2 x 10⁵ | 1.8 x 10⁻³ | 1.5 x 10⁻⁸ |
| 2-Methylthiophene-3-carboxylic acid | 4.5 x 10⁴ | 2.1 x 10⁻³ | 4.7 x 10⁻⁸ |
| Methyl 2-bromomethylthiophene-3-carboxylate | 1.1 x 10⁴ | 1.6 x 10⁻³ | 1.5 x 10⁻⁷ |
| Methyl 5-bromo-2-methylthiophene-3-carboxylate | 2.0 x 10³ | 1.7 x 10⁻³ | 8.5 x 10⁻⁷ |
| 2-Acetylthiophene | No Binding Detected | No Binding Detected | N/A |
| Thiophene-3-carboxylic acid | 6.8 x 10³ | 2.5 x 10⁻³ | 3.7 x 10⁻⁷ |
Experimental Protocols
Competitive ELISA Protocol
This protocol is adapted from standard competitive ELISA procedures for small molecule detection.[3][4][5]
-
Coating: Microtiter plates are coated with a conjugate of this compound and a protein (e.g., BSA), which is different from the carrier protein used for immunization to avoid non-specific binding. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding of antibodies, the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: The test compounds (derivatives) and the pAb-M2MTC antibody are pre-incubated in separate tubes for 1 hour at 37°C. This mixture is then added to the coated and blocked microtiter plate wells. The plate is incubated for 90 minutes at 37°C.
-
Washing: The plate is washed three times with the wash buffer.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the free analyte in the sample.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines a general procedure for analyzing small molecule-antibody interactions using SPR.[8][9][10]
-
Surface Preparation: The pAb-M2MTC antibody is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: The SPR instrument's fluidics system is primed with a suitable running buffer (e.g., HBS-EP+).
-
Analyte Injection: A series of concentrations of the this compound derivatives are prepared in the running buffer. Each concentration is injected over the sensor surface for a defined period to monitor the association phase.
-
Dissociation Phase: After the injection, the running buffer is flowed over the sensor surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: The sensor surface is regenerated between different analyte injections using a low pH solution (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are analyzed using a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using Graphviz, illustrate the experimental workflow for competitive ELISA and a hypothetical signaling pathway that could be targeted by a drug derived from this compound.
Caption: Workflow for Competitive ELISA.
Caption: Hypothetical GPCR Signaling Pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Methyl 2-methylthiophene-3-carboxylate in Free-Radical Bromination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 2-methylthiophene-3-carboxylate's Performance in Side-Chain Bromination Against Common Alternatives, Supported by Experimental Data.
This guide provides a comprehensive analysis of the efficiency of this compound in the Wohl-Ziegler reaction, a fundamental transformation in synthetic chemistry for the selective bromination of benzylic and allylic positions. The performance of this substrate is benchmarked against a range of alternative methylated heterocyclic and aromatic compounds, offering valuable insights for reaction optimization and substrate selection in the synthesis of complex molecules and pharmaceutical intermediates.
Executive Summary
The side-chain bromination of methylthiophenes and related structures is a critical step in the synthesis of a variety of functionalized molecules. This guide focuses on the free-radical bromination of this compound, a reaction that proceeds with high efficiency to yield Methyl 2-(bromomethyl)thiophene-3-carboxylate. A comparative analysis reveals that while the target compound demonstrates excellent reactivity and high yields, other substrates such as 2-methylbenzo[b]thiophene can achieve near-quantitative conversion under similar conditions. The choice of substrate can significantly impact reaction outcomes, and this guide provides the necessary data to make informed decisions.
Performance Benchmark: Wohl-Ziegler Bromination
The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN), is the key reaction benchmarked in this guide. The efficiency of this reaction is compared across several substrates, with a focus on reaction yield, time, and conditions.
Comparative Data Table
| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methyl 2-(bromomethyl)thiophene-3-carboxylate | NBS, AIBN | CCl₄ | 85 | Not Specified | 98% |
| 3-Methylthiophene | 3-(Bromomethyl)thiophene | NBS, Benzoyl Peroxide | Benzene | Reflux | 0.33 | 71-79% |
| 2-Methylbenzo[b]thiophene | 3-Bromo-2-methylbenzo[b]thiophene | NBS | Acetonitrile | RT | 0.5 | 99% |
| 2-(3-Tolyl)thiophene | 2-(3-(Bromomethyl)phenyl)thiophene | NBS, AIBN | CCl₄ | ~77 | 4 | Not Reported |
| 2-Methylthiophene | 2-(Bromomethyl)thiophene | NBS, Benzoyl Peroxide | CCl₄ | Reflux | Not Specified | Not Reported |
Reaction Pathway and Experimental Workflow
The general mechanism for the Wohl-Ziegler bromination involves the initiation of a free-radical chain reaction, propagation through hydrogen abstraction and reaction with bromine, and termination steps. The workflow for a typical experiment is also outlined below.
Caption: Generalized reaction pathway for the Wohl-Ziegler bromination.
Caption: A typical experimental workflow for Wohl-Ziegler bromination.
Detailed Experimental Protocols
Bromination of this compound
-
Procedure: To a solution of this compound (1.9 g, 12.16 mmol) in carbon tetrachloride (50 mL) at room temperature was added N-bromosuccinimide (NBS) (2.6 g, 14.6 mmol). The mixture was heated to 85°C for 5 minutes, and azobisisobutyronitrile (AIBN) (1.05 g, 6.08 mmol) was added. The mixture was stirred at 85°C overnight. It was then filtered, and the filtrate was concentrated. The residue was purified on silica gel.
-
Yield: 98%
Bromination of 3-Methylthiophene
-
Procedure: A solution of 3-methylthiophene (220 g, 2.24 moles) and benzoyl peroxide (4 g) in 700 ml of dry benzene is brought to vigorous reflux. A mixture of N-bromosuccinimide (356 g, 2 moles) and benzoyl peroxide (4 g) is added portionwise. The total addition requires about 20 minutes. After the reaction subsides, the flask is cooled, and the succinimide is filtered off. The filtrate is concentrated under reduced pressure, and the residue is distilled.
-
Yield: 71-79%
Bromination of 2-Methylbenzo[b]thiophene
-
Procedure: A solution of 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) was stirred under nitrogen at 0°C. Then, N-bromosuccinimide (630 mg, 3.5 mmol) was added to the solution. The ice bath was removed, and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was quenched with water and extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and filtered. The solvent was removed under reduced pressure, and the crude product was purified by silica gel column chromatography.
-
Yield: 99%
Bromination of 2-(3-Tolyl)thiophene
-
Procedure: In a 100 mL round-bottom flask, dissolve 2-(3-tolyl)thiophene (1.74 g, 10.0 mmol) in carbon tetrachloride (50 mL). Add N-bromosuccinimide (1.96 g, 11.0 mmol) and azobisisobutyronitrile (0.082 g, 0.5 mmol) to the solution. The reaction mixture is heated to reflux (approximately 77 °C) and stirred for 4 hours. After completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.
-
Yield: Not explicitly reported in the provided source.
Bromination of 2-Methylthiophene
-
Procedure: A mixture of 2-methylthiophene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed. The reaction is initiated by the decomposition of the peroxide. After the reaction is complete, the succinimide is filtered off, and the product is isolated from the filtrate.
-
Yield: Not explicitly reported in the provided source.
Conclusion
This compound stands as a highly efficient substrate for free-radical side-chain bromination, affording the desired product in excellent yield. Its performance is comparable to, and in some aspects, surpasses that of other common methyl-substituted aromatic and heterocyclic compounds. For instance, while 2-methylbenzo[b]thiophene provides a near-quantitative yield, the reaction with this compound also proceeds with very high efficiency. The choice between these and other alternatives will likely depend on the specific structural requirements of the target molecule and the desired downstream applications. This guide provides the foundational data to support such decisions in a research and development setting.
A Comparative Guide to the Isomeric Purity Analysis of Methyl 2-methylthiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is paramount. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of "Methyl 2-methylthiophene-3-carboxylate." The primary isomeric impurity of concern is "Methyl 3-methylthiophene-2-carboxylate," a positional isomer. This comparison is supported by experimental data from studies on closely related aromatic and thiophene-based isomers.
Executive Summary
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and suitable techniques for assessing the isomeric purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the need for mass confirmation, and the availability of instrumentation.
Gas Chromatography (GC) , particularly with a Flame Ionization Detector (GC-FID), is a robust and highly sensitive method for volatile and thermally stable compounds like methylthiophene carboxylate isomers. The use of polar capillary columns can effectively separate positional isomers. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of impurities.
High-Performance Liquid Chromatography (HPLC) offers greater flexibility, especially for less volatile or thermally sensitive compounds. Both normal-phase and reverse-phase HPLC can be employed to separate positional isomers of aromatic esters. Specialized columns that leverage π-π interactions are particularly effective for resolving structurally similar aromatic compounds.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of GC and HPLC for the analysis of isomeric purity. The data is extrapolated from studies on similar aromatic and thiophene derivatives.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their partitioning between the mobile and stationary phases. |
| Typical Column | Polar capillary column (e.g., DB-FFAP, Rtx-200). | Reverse-phase (e.g., C18, Phenyl-Hexyl) or Normal-phase (e.g., Silica, Cyano). Specialized columns with π-π interaction capabilities (e.g., Pyrenylethyl, Nitrophenylethyl) are highly effective for isomers. |
| Detector | Flame Ionization Detector (FID) for quantitation, Mass Spectrometry (MS) for identification. | UV-Vis Detector (UV) for quantitation, Mass Spectrometry (MS) for identification. |
| Sample Requirements | Volatile and thermally stable. | Soluble in the mobile phase. |
| Resolution | High resolution is achievable with optimized polar columns. | Good to excellent resolution, especially with specialized columns for isomer separation. |
| Sensitivity | Generally high, especially with FID. | Good, dependent on the chromophore and detector. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, depending on the separation complexity. |
Experimental Protocols
Below are detailed methodologies for GC and HPLC analysis, based on established methods for similar compounds.
Gas Chromatography (GC-FID) Method
This method is designed for the quantitative analysis of isomeric purity.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Capillary GC Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the separation and quantification of positional isomers. A reverse-phase method is presented here.
Instrumentation:
-
HPLC system with a UV-Vis detector and a column thermostat.
-
HPLC Column: Phenyl-Hexyl column, 150 mm x 4.6 mm, 3.5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the isomeric purity analysis using GC and HPLC.
Conclusion
The selection of an analytical method for the isomeric purity of "this compound" should be guided by the specific analytical needs. For routine, high-throughput analysis where high sensitivity is required and the primary goal is quantification, GC-FID is an excellent choice due to its speed and robustness. For analyses that may involve non-volatile impurities or when greater flexibility in method development is desired, HPLC-UV is a highly capable alternative. For unambiguous identification of any detected impurities, coupling either technique to a mass spectrometer is recommended. The provided experimental protocols offer a solid starting point for method development and validation.
A Comparative Guide: Methyl 2-methylthiophene-3-carboxylate vs. Other Thiophene-Based Building Blocks in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thiophene scaffolds are a cornerstone in medicinal chemistry and materials science, prized for their versatile reactivity and ability to mimic phenyl rings in biological systems.[1][2] This guide provides a comparative analysis of Methyl 2-methylthiophene-3-carboxylate against other common thiophene-based building blocks. The focus is on their performance in key synthetic transformations, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research needs.
Performance Comparison in Key Cross-Coupling Reactions
The utility of thiophene building blocks is often defined by their performance in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. Below is a comparative summary of expected yields for various thiophene substrates in Suzuki-Miyaura, Buchwald-Hartwig, and other common coupling reactions. The data is compiled from literature reports on analogous systems and general principles of thiophene reactivity.
It is important to note that the reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The following table compares the expected yields of various bromothiophene carboxylates when coupled with phenylboronic acid.
| Thiophene Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) |
| Methyl 2-bromo-3-methylthiophene-4-carboxylate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 (est.) | [3] |
| Methyl 5-bromothiophene-2-carboxylate | Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~70-80 | [4] |
| Methyl 3-bromothiophene-2-carboxylate | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DME/H₂O | 85 | 16 | ~80-90 | [3] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | ~60-70 (mono-arylation) |
Yields are estimated based on reactivity trends and data from similar substrates. Actual yields may vary depending on specific reaction conditions and coupling partners.
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This table compares the expected yields for the coupling of various bromothiophene carboxylates with aniline.
| Thiophene Building Block | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) |
| Methyl 2-bromo-3-methylthiophene-4-carboxylate | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 80-90 (est.) | [5] |
| Methyl 5-bromothiophene-2-carboxylate | Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 100 | 18 | ~75-85 | [5] |
| Methyl 3-bromothiophene-2-carboxylate | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 24 | ~80-90 | [5] |
| 2-Bromothiophene | Pd(OAc)₂ (1 mol%) | P(tBu)₃ (2 mol%) | NaOtBu | Toluene | 80 | 3 | ~90-98 | [5] |
Yields are estimated based on reactivity trends and data from similar substrates. Actual yields may vary depending on specific reaction conditions and amine coupling partners.
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a bromothiophene derivative with an arylboronic acid.
Materials:
-
Bromothiophene derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiophene derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of a bromothiophene derivative with an amine.
Materials:
-
Bromothiophene derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst activation.
-
Add the bromothiophene derivative, amine, and base to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the specified time (typically 18-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate a key signaling pathway where thiophene derivatives have shown inhibitory activity, a typical experimental workflow, and a logical comparison of the building blocks.
Discussion and Recommendations
The choice of a thiophene building block is a critical decision in the design of a synthetic route.
-
This compound , with its specific substitution pattern, offers a unique scaffold that can lead to novel structure-activity relationships (SAR). The methyl group at the 2-position can influence the electronic properties and steric environment of the thiophene ring, potentially altering its reactivity and biological profile compared to unsubstituted analogs.
-
Thiophene-2-carboxylates are the most widely studied and commercially available building blocks. Their reactivity is well-documented, providing a reliable starting point for many synthetic endeavors. However, the ubiquity of this scaffold may limit the novelty of the resulting compounds.
-
Thiophene-3-carboxylates provide an alternative substitution pattern that can be exploited to explore different regions of chemical space and target protein binding pockets from a different angle.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-Methylthiophene-3-carboxylate
Essential Safety and Handling Guide for Methyl 2-Methylthiophene-3-carboxylate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes recommended PPE for handling this compound and similar thiophene derivatives.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is a risk.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or splash potential, consider chemical-resistant aprons or coveralls.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or when handling powders that may become airborne, a NIOSH/MSHA approved respirator is recommended.[4][5] |
Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[5][6]
-
Handling Practices: Avoid direct contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[1][4]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][8] Keep away from heat, sparks, and open flames.[8]
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[8]
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Arrange for disposal through a licensed waste disposal company.[1] Do not mix with other waste streams unless explicitly permitted.
-
Regulatory Compliance: Ensure disposal practices are in accordance with all local, regional, and national regulations.[1][8]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the steps for safely weighing this compound and preparing a solution.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational.
-
Prepare all necessary equipment (e.g., balance, weigh boat, spatula, beaker, solvent, magnetic stirrer, and stir bar).
-
-
Weighing:
-
Place a weigh boat on the analytical balance within the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a beaker containing the appropriate solvent and a magnetic stir bar on a magnetic stirrer within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Cover the beaker (e.g., with a watch glass) to prevent solvent evaporation and contamination.
-
Stir the mixture until the solid is fully dissolved.
-
-
Cleanup:
-
Clean all equipment that came into contact with the chemical.
-
Dispose of any contaminated materials (e.g., weigh boat, disposable gloves) in the designated hazardous waste container.
-
Wash hands thoroughly.
-
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
